Neosartoricin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O8 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,3R)-2,3,6,8,9-pentahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1 |
InChI Key |
SKHLOOKFZVSRKY-RPWUZVMVSA-N |
Isomeric SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Neosartoricin B: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neosartoricin B is a polyketide natural product with potential immunosuppressive activities. Its discovery stemmed from a genome mining approach that unveiled a conserved biosynthetic gene cluster in pathogenic dermatophytes. This technical guide provides an in-depth overview of the discovery, origin, and experimental protocols involved in the isolation and characterization of this compound. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for research and drug development purposes.
Discovery and Origin
This compound was first reported in 2013 through the heterologous expression of a cryptic secondary metabolite gene cluster.[1] This discovery was not the result of isolating the compound from its native producer, but rather by activating a silent gene cluster in a more genetically tractable fungal host.
Origin and Producing Organisms
The biosynthetic gene cluster responsible for the production of this compound is conserved across several species of pathogenic fungi.[2][3] While the initial discovery utilized gene clusters from dermatophytes, homologous clusters are also present in other fungi, suggesting a potential role for this metabolite in host-pathogen interactions.
Native Organisms Containing the this compound Biosynthetic Gene Cluster:
-
Dermatophytes:
-
Pathogenic Fungi:
The discovery of this compound was achieved by expressing the gene cluster from Trichophyton tonsurans and Arthroderma otae in the model fungus Aspergillus nidulans.[2][4] This approach was necessary because these gene clusters are often "silent" or not expressed under standard laboratory conditions in their native hosts.
Physicochemical and Biological Data
This compound is structurally similar to the known compound neosartoricin, lacking only an acetyl group at the C2 hydroxyl position.[2] This structural difference is attributed to the absence of a specific acetyltransferase in the Aspergillus nidulans expression host.[2]
Quantitative Data
| Property | Value | Reference(s) |
| Yield | 10 mg/L | [2] |
| Mass Spectrometry (m/z) | 443 [M+H]⁺ | [2] |
| Molecular Weight (Neosartoricin C & D) | 424 | [2][3] |
| IC₅₀ (Neosartoricin) | 3 µM (T-cell antiproliferative activity) | [7] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound.
Heterologous Expression of the Biosynthetic Gene Cluster
The production of this compound was achieved through the heterologous expression of the cryptic gene cluster in Aspergillus nidulans. This involved a multi-step process:
-
Gene Cluster Identification: A conserved gene cluster, homologous to one known to produce an immunosuppressive polyketide in Aspergillus fumigatus, was identified in the genomes of dermatophytes through genome sequencing data.[1][2]
-
Vector Construction: A recombination-based cloning strategy in Saccharomyces cerevisiae (yeast) was used to construct fungal heterologous expression vectors.[2] These vectors contained the entire cryptic gene cluster from the dermatophyte.
-
Fungal Transformation: The constructed expression vectors were integrated into the genome of the Aspergillus nidulans host.[2]
Fermentation and Culture Conditions
The engineered Aspergillus nidulans strain was cultured to produce this compound.
-
Culture Medium: Stationary liquid GMM culture supplemented with 0.5 µM pyridoxine HCl.[2]
-
Incubation: The culture was grown for 2 days.[2]
Extraction and Purification of this compound
A multi-step purification process was used to isolate this compound from the fungal culture.
-
Extraction: The compound was extracted from the culture using an equal volume of a solvent mixture of ethyl acetate/methanol/acetic acid (89:10:1) twice.[2]
-
Solvent Evaporation: The organic phase from the extraction was evaporated to yield the crude extract.[2]
-
Initial Chromatography: The crude extract was first separated using a Sephadex LH-20 column with a mobile phase of methanol/chloroform (9:1).[2]
-
Final Purification: Further purification was achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) using a Phenomenex Luna C18 column.[2]
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: To determine the molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR): One and two-dimensional NMR analyses were used to determine the precise atomic connectivity.[2]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes in the discovery and biosynthesis of this compound.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. In the fungus where it happens: history and future propelling Aspergillus nidulans as the archetype of natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives [mdpi.com]
- 7. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Neosartoricin B Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosartoricin B is a polyketide natural product with recognized immunosuppressive properties. Structurally similar to its acetylated counterpart, neosartoricin, this metabolite has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the organisms known to produce this compound, detailing cultivation and extraction protocols, quantitative production data, and the underlying biosynthetic pathway.
Primary Producing Organisms
This compound is primarily produced by a range of filamentous fungi, including species from the genera Neosartorya, Aspergillus, and various dermatophytes. The biosynthetic gene cluster responsible for its production is conserved across these organisms.
-
Neosartorya fischeri : A thermotolerant fungus that harbors the biosynthetic gene cluster for neosartoricin-like compounds.
-
Aspergillus fumigatus : A ubiquitous opportunistic human pathogen that also possesses the conserved gene cluster for neosartoricin biosynthesis.[1][2]
-
Dermatophytes : A group of fungi that cause skin infections in humans and animals. Several species have been identified as potential producers of this compound, including:
-
Trichophyton tonsurans
-
Arthroderma species
-
While these organisms are the native producers, the biosynthetic gene cluster for this compound is often silent under standard laboratory conditions.[2] Consequently, much of the research and production of this compound has been achieved through heterologous expression of the gene cluster in a model fungal host.
-
Aspergillus nidulans : A well-characterized model organism that has been successfully engineered to express the this compound biosynthetic gene cluster from dermatophytes, leading to detectable production of the compound.[1]
Quantitative Data on this compound Production
Quantitative data for this compound production in its native host organisms is scarce due to the silent nature of the biosynthetic gene cluster. However, successful heterologous expression has provided some initial production yields.
| Producing Organism (Host) | Strain | Production Titer (mg/L) | Reference |
| Aspergillus nidulans | TWY1.1 (transformed with T. tonsurans gene cluster) | 10 | [1] |
| Neosartorya fischeri | T2 (nscR overexpression) | <1 (for desacetyl derivative 7) | [2] |
Experimental Protocols
Cultivation of this compound Producing Organisms
1. Heterologous Production in Aspergillus nidulans
This protocol is adapted from the successful heterologous expression of the Trichophyton tonsurans this compound gene cluster in Aspergillus nidulans.[1]
-
Strain : Aspergillus nidulans RJMP1.49 (or a suitable strain with necessary auxotrophic markers for selection).
-
Medium : Glucose Minimum Medium (GMM).
-
Per liter:
-
Glucose: 10 g
-
NaNO₃: 6 g
-
KH₂PO₄: 1.52 g
-
MgSO₄·7H₂O: 0.52 g
-
KCl: 0.52 g
-
Trace element solution: 1 mL
-
Adjust pH to 6.5.
-
-
-
Trace Element Solution (per 100 mL) :
-
ZnSO₄·7H₂O: 2.2 g
-
H₃BO₃: 1.1 g
-
MnCl₂·4H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.5 g
-
CoCl₂·6H₂O: 0.16 g
-
CuSO₄·5H₂O: 0.16 g
-
(NH₄)₆Mo₇O₂₄·4H₂O: 0.11 g
-
EDTA: 5 g
-
-
Supplements : Uracil (0.56 g/L), uridine (1.26 g/L), and pyridoxine HCl (0.5 µM) as required by the host strain's auxotrophy.
-
Incubation Conditions :
-
Inoculate liquid GMM with 1.0 × 10⁵ spores per 10 cm plate.
-
Incubate as a stationary culture at 37°C for 2 days in the dark.
-
2. Cultivation of Native Producers for Secondary Metabolite Production
While specific protocols for maximizing this compound production in native hosts are not well-established due to gene silencing, the following general methods are used for cultivating these fungi for secondary metabolite discovery.
-
Neosartorya fischeri :
-
Medium : Potato Dextrose Agar (PDA) is commonly used.[3] Other media such as Czapek Yeast Autolysate agar (CYA) have also been used to study secondary metabolite production, with optimal temperatures for fumitremorgin (another secondary metabolite) production ranging from 25°C to 37°C.[4]
-
Incubation : Cultures are typically incubated at 25-30°C for several days to weeks.
-
-
Aspergillus fumigatus :
-
Medium : A variety of media can be used, including GMM, PDA, and Czapek-Dox medium. The choice of medium can significantly influence the profile of secondary metabolites produced.
-
Incubation : Typically grown at 28-37°C for 3-12 days.
-
-
Trichophyton tonsurans :
Extraction and Purification of this compound
This protocol is based on the purification of this compound from the heterologous host Aspergillus nidulans.[1]
-
Extraction :
-
Harvest the fungal culture (mycelium and medium).
-
Extract twice with an equal volume of a solvent mixture of ethyl acetate (EtOAc), methanol (MeOH), and acetic acid (AcOH) in a ratio of 89:10:1.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Initial Purification :
-
Redissolve the crude extract in a minimal amount of methanol/chloroform (9:1).
-
Apply the redissolved extract to a Sephadex LH-20 column.
-
Elute with a mobile phase of MeOH/CHCl₃ (9:1).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.
-
-
Final Purification :
-
Pool the fractions containing this compound and concentrate.
-
Perform reverse-phase HPLC using a C18 column.
-
Use a suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol) to achieve final purification.
-
Mandatory Visualizations
Experimental Workflow for this compound Production and Purification
Caption: Workflow for heterologous production and purification of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS) and involves several tailoring enzymes. The proposed pathway is analogous to that of neosartoricin.[1][2]
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound is a promising natural product with potential immunosuppressive applications. While its production in native fungal hosts is often limited by gene silencing, heterologous expression in model organisms like Aspergillus nidulans has proven to be a viable strategy for obtaining this compound for further research. The elucidation of its biosynthetic pathway opens up opportunities for synthetic biology approaches to enhance production titers and generate novel analogs with improved therapeutic properties. This guide provides a foundational resource for researchers aiming to explore the biology and chemistry of this compound.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studymicrobio.com [studymicrobio.com]
The Biosynthesis of Neosartoricin B: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Neosartoricin B is a prenylated aromatic polyketide with potential immunosuppressive properties, structurally related to neosartoricin.[1] Its discovery has been facilitated by genome mining of pathogenic fungi, particularly dermatophytes, and subsequent heterologous expression of a cryptic biosynthetic gene cluster in a model fungal host.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, proposed enzymatic pathway, and the experimental protocols utilized for its production and characterization. This document is intended to serve as a valuable resource for researchers in natural product discovery, fungal genetics, and drug development.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a conserved gene cluster found in various dermatophytes, including species of Trichophyton and Arthroderma, as well as in pathogenic fungi like Aspergillus fumigatus and Neosartorya fischeri.[1][5] The core of this cluster consists of four highly conserved genes essential for the synthesis of the neosartoricin scaffold.[1][2]
Table 1: Core Genes in the this compound Biosynthetic Cluster
| Gene | Encoded Enzyme | Putative Function in this compound Biosynthesis |
| pks | Polyketide Synthase (PKS) | Synthesizes and cyclizes the polyketide backbone. |
| te | β-lactamase-like Thioesterase (TE) | Releases the polyketide intermediate from the PKS. |
| fmo | Flavin-dependent Monooxygenase (FMO) | Catalyzes hydroxylation steps in the modification of the polyketide scaffold. |
| pcPT | Polycyclic Prenyltransferase | Mediates the C5-prenylation of the aromatic polyketide. |
The arrangement of these core genes is highly syntenic across different fungal species. In addition to the core enzymes, the flanking genomic regions may contain other genes, such as those encoding transcription factors and tailoring enzymes, which can vary between organisms.[1]
Proposed Biosynthetic Pathway of this compound
The biosynthetic mechanism for this compound is believed to closely follow that of neosartoricin.[1][2] The pathway commences with the synthesis of a decaketide backbone by the polyketide synthase (PKS). The thioesterase (TE) then facilitates the release of the polyketide intermediate. Subsequent modifications, including stereospecific hydroxylation by the FMO and prenylation at the C5 position by the pcPT, lead to the formation of the neosartoricin scaffold. This compound is structurally distinct from neosartoricin by the absence of an acetyl group at the C2 hydroxyl position.[1]
Under mildly acidic conditions, this compound can be converted to two related compounds, neosartoricin C and D.[1]
Experimental Protocols
The production of this compound has been successfully achieved through the heterologous expression of the cryptic gene cluster from dermatophytes in the model fungus Aspergillus nidulans.[1][2][3][4] The following sections detail the methodologies employed in these studies.
Gene Cluster Cloning via Recombination-Based Strategy in Yeast
-
Vector Preparation : A fungal expression vector is prepared, containing sequences for homologous recombination into a specific locus (e.g., wA) in A. nidulans and a selectable marker.
-
Gene Cluster Amplification : The entire this compound gene cluster is amplified from the genomic DNA of the source dermatophyte as multiple overlapping PCR fragments.
-
Yeast Homologous Recombination : The amplified gene cluster fragments and the linearized expression vector are co-transformed into Saccharomyces cerevisiae. The yeast's homologous recombination machinery assembles the fragments into the vector.
-
Plasmid Rescue : The assembled plasmid containing the full gene cluster is rescued from the yeast and transformed into E. coli for amplification.
Heterologous Expression in Aspergillus nidulans
-
Host Strain : An A. nidulans strain with a deletion in a non-homologous end-joining pathway component (e.g., ΔnkuA) is used to favor homologous integration of the expression vector.[2] The wA locus, encoding a non-essential PKS responsible for spore pigmentation, is a common integration site.[2]
-
Protoplast Preparation : Protoplasts are prepared from young germinating conidia of the A. nidulans host strain.
-
Transformation : The linearized plasmid containing the this compound gene cluster is introduced into the A. nidulans protoplasts.
-
Selection and Screening : Transformed fungi are selected based on the nutritional marker on the expression vector. Successful integration at the wA locus can be screened by observing a change in spore color.[1]
Fermentation, Extraction, and Purification of this compound
-
Fermentation : The recombinant A. nidulans strain is cultured in a suitable medium, such as glucose minimum medium (GMM), at 37°C in stationary liquid cultures.[1]
-
Extraction : After a suitable incubation period (e.g., 2 days), the culture is extracted twice with an equal volume of an organic solvent mixture, such as ethyl acetate/methanol/acetic acid (89:10:1).[1] The organic phases are combined and evaporated to yield the crude extract.
-
Initial Purification : The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column using a mobile phase of methanol/chloroform (9:1).[1]
-
Final Purification : Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column.[1]
Structural Characterization
The structure of purified this compound is determined using a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]
Quantitative Data
While the cited literature provides a robust qualitative description of the biosynthesis of this compound, detailed quantitative data such as enzyme kinetic parameters, fermentation titers, and percent yields are not extensively reported. The related compound, neosartoricin, has been shown to inhibit T-cell proliferation with an IC50 of 3 μM.[1][6][7]
Table 2: Bioactivity of the Related Compound Neosartoricin
| Compound | Bioactivity | IC50 |
| Neosartoricin | T-cell proliferation inhibition | 3 µM[1][6][7] |
Conclusion
The elucidation of the this compound biosynthetic pathway is a prime example of how genome mining and heterologous expression can be leveraged to uncover novel natural products from fungi. The conservation of the biosynthetic gene cluster across several pathogenic fungal species suggests a potential role for this compound in host-pathogen interactions.[1][2] The methodologies detailed in this guide provide a framework for the further study of this and other cryptic fungal secondary metabolites. Future research focusing on the quantitative aspects of this compound production and the precise biochemical characterization of the biosynthetic enzymes will be crucial for realizing its full therapeutic potential.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Neosartoricin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosartoricin B, a polyketide metabolite, has garnered interest within the scientific community for its potential immunosuppressive properties. Structurally similar to its parent compound, neosartoricin, it is distinguished by the absence of an acetyl group at the C2 hydroxyl position.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, details the experimental protocols for its isolation and analysis, and proposes a putative mechanism of action for its immunosuppressive effects through the inhibition of the T-cell activation signaling pathway.
Chemical Structure and Properties
This compound possesses the molecular formula C₂₄H₂₆O₈ and a molecular weight of approximately 442.5 g/mol .[2][3] Its structure is characterized by a polyhydroxylated aromatic scaffold, a C5 prenylation, and a 1,3-diketo substituent at C3.[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound based on available literature.
Mass Spectrometry
High-resolution mass spectrometry has been pivotal in the initial characterization of this compound.
| Ionization Mode | Observed m/z | Interpretation | Reference |
| ESI+ | 443 | [M+H]⁺ | [1] |
UV-Visible Spectroscopy
Ultraviolet-visible spectroscopy provides insights into the chromophoric system of the molecule.
| Wavelength (λmax) | Solvent | Reference |
| 234 nm | Not Specified | [1] |
| 278 nm | Not Specified | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for this compound have been reported in the supplementary materials of Yin et al., 2013 (Table S4), though this data was not directly accessible through public search repositories.[1] The experiments were conducted using a Bruker DRX-500 spectrometer with CDCl₃ as the solvent.[1]
Note: Specific chemical shift data for ¹H and ¹³C NMR are not publicly available at the time of this guide's compilation but are referenced in the primary literature.[1]
Infrared (IR) Spectroscopy
No specific Infrared (IR) spectroscopic data for this compound was found in the reviewed literature.
Experimental Protocols
Extraction and Purification of this compound
The following protocol is based on the methodology described by Yin et al. (2013).[1]
HPLC-DAD-MS Analysis
The analytical method for this compound is outlined below.[1]
Proposed Mechanism of Immunosuppressive Action
Neosartoricin, a structurally related compound to this compound, has been shown to inhibit T-cell proliferation.[2] Fungal polyketides are known to exert immunosuppressive effects through various mechanisms, often targeting the T-cell activation pathway.[4][5] The following diagram illustrates a plausible signaling cascade for T-cell activation and highlights a potential point of inhibition by this compound.
This proposed pathway suggests that this compound may inhibit calcineurin, a key phosphatase in the T-cell activation cascade. Inhibition of calcineurin prevents the dephosphorylation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[2][6] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and the propagation of the immune response.[2] This mechanism is a common target for other immunosuppressive drugs.[7][8]
References
- 1. T cell - Wikipedia [en.wikipedia.org]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyketides with Immunosuppressive Activities from Mangrove Endophytic Fungus Penicillium sp. ZJ-SY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. mdpi.com [mdpi.com]
Neosartoricin B: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neosartoricin B is a prenylated polyketide natural product with purported immunosuppressive properties.[1] Structurally similar to its well-characterized precursor, neosartoricin, this metabolite is produced by various pathogenic fungi, including dermatophytes of the genera Trichophyton and Arthroderma.[1] While direct quantitative biological data for this compound is not extensively available in current literature, its activity is largely inferred from its structural analogue, neosartoricin, which has demonstrated potent inhibition of T-cell proliferation.[1][2] This document provides a comprehensive overview of the known biological activities, relevant experimental protocols, and the biosynthetic relationship of this compound to its parent compound.
Chemical Structure and Properties
This compound is distinguished from neosartoricin by the absence of an acetyl group at the C2 hydroxyl position.[1] This structural modification may influence its biological activity and pharmacokinetic profile. Under mildly acidic conditions, this compound can be converted to two related compounds, neosartoricins C and D.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₈ | [1] |
| Molecular Weight | 442.46 g/mol | [1] |
| Appearance | Yellow, amorphous powder | [2] |
Biological Activity
The primary biological activity attributed to this compound is immunosuppression. This is based on the activity of neosartoricin, which has been shown to inhibit the proliferation of murine splenic T-cells activated with anti-CD3/CD28 antibodies.[2] It is hypothesized that this compound may play a role in modulating the host immune response during fungal infections.[1]
Quantitative Data
To date, specific quantitative biological data for this compound has not been published. The following table summarizes the data for the closely related compound, neosartoricin.
| Compound | Assay | Cell Type | Endpoint | IC₅₀ | Reference |
| Neosartoricin | T-cell Proliferation | Murine Splenic T-cells | [³H]-thymidine uptake | 2.99 µM | [2] |
| Neosartoricin | Antibacterial | Gram-positive & Gram-negative bacteria | Growth Inhibition | > 64 µg/mL | [2] |
| Neosartoricin | Antifungal | Saccharomyces cerevisiae, Candida albicans | Growth Inhibition | > 64 µg/mL | [2] |
Experimental Protocols
Extraction and Purification of this compound
This protocol is adapted from Yin et al., 2013.[1]
1. Fungal Culture:
- Culture the this compound-producing fungal strain (e.g., heterologous expression in Aspergillus nidulans) in stationary liquid Glucose Minimum Medium (GMM) supplemented with 0.5 µM pyridoxine HCl.
- Incubate for 2 days.
2. Extraction:
- Extract the culture with an equal volume of a solvent mixture of ethyl acetate, methanol, and acetic acid (89:10:1, v/v/v).
- Repeat the extraction twice.
- Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
- Step 1: Size-Exclusion Chromatography
- Dissolve the crude extract in a minimal volume of methanol/chloroform (9:1, v/v).
- Apply the dissolved extract to a Sephadex LH-20 column.
- Elute with a mobile phase of methanol/chloroform (9:1, v/v).
- Collect fractions and monitor by thin-layer chromatography or HPLC.
- Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Pool and concentrate the fractions containing this compound.
- Further purify using a C18 column (e.g., Phenomenex Luna 250 x 10 mm, 5 µm).
- Employ a suitable gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
- Monitor the elution at a wavelength of 400 nm.
- Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR.
T-cell Proliferation Assay (Representative Protocol)
This protocol is a representative method based on the assay used for neosartoricin and general immunological techniques.[2]
1. Cell Preparation:
- Isolate splenocytes from a mouse (e.g., C57BL/6).
- Prepare a single-cell suspension and enrich for T-cells using a nylon wool column or magnetic-activated cell sorting (MACS).
- Resuspend the purified T-cells in complete RPMI-1640 medium.
2. Assay Setup:
- Seed the T-cells in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.
- Prepare serial dilutions of this compound (and neosartoricin as a positive control) in complete RPMI-1640 medium. Add the compounds to the wells.
- Include a vehicle control (e.g., DMSO) and a positive control for immunosuppression (e.g., Cyclosporin A).
- Stimulate the T-cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to induce proliferation.
3. Proliferation Measurement ([³H]-thymidine Incorporation):
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.
- Harvest the cells onto a glass fiber filter using a cell harvester.
- Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
4. Data Analysis:
- Calculate the percentage of proliferation relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of proliferation against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Biosynthetic Relationship
Caption: Biosynthetic and chemical conversion pathway of neosartoricins.
Experimental Workflow: T-cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation inhibition.
Hypothetical Signaling Pathway of Immunosuppression
Caption: Generalized T-cell activation pathway and a hypothetical inhibition point for this compound.
Conclusion and Future Directions
This compound represents a promising natural product with potential immunosuppressive activity. While its biological effects are currently inferred from its structural analog, neosartoricin, further research is warranted to fully characterize its pharmacological profile. Future studies should focus on:
-
Quantitative Biological Assays: Determining the specific IC₅₀ of this compound in T-cell proliferation and other relevant immune assays.
-
Mechanism of Action Studies: Identifying the molecular target(s) and signaling pathways modulated by this compound to elucidate its mechanism of immunosuppression.
-
In Vivo Efficacy: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune disease and transplantation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
A thorough investigation of these areas will be crucial for determining the therapeutic potential of this compound in the fields of immunology and drug development.
References
In Vitro Studies of Neosartoricin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosartoricin B is a polyketide natural product isolated from dermatophytic fungi. Structurally, it is closely related to Neosartoricin, another fungal metabolite known for its immunosuppressive properties. This compound differs from Neosartoricin only by the absence of an acetyl group at the C2 hydroxyl position.[1] Given this structural similarity, this compound is hypothesized to possess comparable biological activities, particularly in the modulation of immune responses.[1] This technical guide provides an in-depth overview of the available in vitro data for the closely related compound Neosartoricin as a proxy for this compound's potential activities and details the experimental protocols for key assays relevant to its study.
Quantitative Data Summary
To date, there is a lack of direct quantitative in vitro studies published specifically for this compound. However, its structural analogue, Neosartoricin, has been evaluated for its effect on T-cell proliferation. This data provides a valuable benchmark for designing and interpreting future studies on this compound.
| Compound | Assay | Cell Type | Endpoint | IC50 | Reference |
| Neosartoricin | T-cell Proliferation | Murine Splenic T-cells | [³H]-thymidine uptake | 2.99 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., Jurkat for T-cell cytotoxicity, or other relevant cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the final desired concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control and a known apoptosis-inducer as a positive control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
T-cell Proliferation Assay: [³H]-Thymidine Incorporation
This assay measures the proliferation of T-cells in response to stimulation, and the inhibitory effect of this compound.[3]
Principle: Proliferating cells incorporate the radiolabeled nucleoside, [³H]-thymidine, into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.[3]
Protocol:
-
Isolation of Splenocytes: Isolate splenocytes from mice and prepare a single-cell suspension.
-
Cell Seeding: Plate the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment and Stimulation: Add various concentrations of this compound to the wells. Stimulate the cells with T-cell mitogens such as anti-CD3/CD28 antibodies or Concanavalin A (ConA). Include unstimulated and stimulated controls without the compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation compared to the stimulated control.
Signaling Pathways and Visualizations
The immunosuppressive activity of compounds like this compound is often mediated through the inhibition of key signaling pathways involved in T-cell activation and proliferation.
Calcineurin-NFAT Signaling Pathway
The Calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a critical signaling cascade for T-cell activation.[4] Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase Calcineurin.[4] Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus where it promotes the transcription of genes essential for T-cell activation and cytokine production, such as IL-2.[4][5] Immunosuppressive drugs like cyclosporin A and tacrolimus target this pathway.[5]
Caption: Potential inhibition of the Calcineurin-NFAT pathway by this compound.
MAPK Signaling Pathway in T-cells
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway for T-cell proliferation and differentiation.[6][7] TCR stimulation activates a series of kinases, including Raf, MEK, and ERK, which ultimately leads to the activation of transcription factors that promote cell cycle progression and proliferation.[6]
Caption: Potential modulation of the MAPK signaling pathway in T-cells by this compound.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.
Caption: A general experimental workflow for the in vitro assessment of this compound.
Conclusion
While direct experimental data on this compound is currently limited, its structural similarity to the known immunosuppressant Neosartoricin strongly suggests its potential as a modulator of T-cell function. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this compound. Future studies focusing on its effects on T-cell proliferation, apoptosis, and the underlying signaling pathways are warranted to fully elucidate its therapeutic potential.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. criver.com [criver.com]
- 4. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 6. The Erk2 MAPK Regulates CD8 T Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic insights into Map3k-dependent proliferative expansion of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neosartoricin B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosartoricin B is a polyketide natural product with notable immunosuppressive properties.[1] Structurally similar to its acetylated precursor, neosartoricin, it has emerged from the study of cryptic biosynthetic gene clusters in pathogenic fungi.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activity, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers in natural product chemistry, immunology, and drug discovery.
Physicochemical Properties
This compound is a prenylated polyketide characterized by a polyhydroxylated aromatic scaffold and a 1,3-diketo substituent.[1] Its molecular weight is 442.4640 Da.[3] The absence of an acetyl group at the C2 hydroxyl position distinguishes it from neosartoricin.[1] Under slightly acidic conditions, this compound can be converted to neosartoricins C and D.[1][2]
| Property | Value | Reference |
| Molecular Formula | C24H26O8 | [3] |
| Molecular Weight | 442.4640 Da | [3] |
| Accurate Mass | 442.1628 Da | [3] |
| Origin | Trichophyton tonsurans (heterologous expression) | [3] |
Biological Activity
Immunosuppressive Activity
This compound exhibits significant immunosuppressive activity.[2] While a specific IC50 value for this compound in T-cell proliferation assays is not explicitly stated in the reviewed literature, its parent compound, neosartoricin, demonstrates potent inhibition of murine T-cell proliferation with an IC50 of 3 μM.[1][4] Given the structural similarity and the description of this compound as having "notable immunosuppressive activities," it is reasonable to infer a comparable level of potency.[2] This activity suggests a potential role in modulating the host adaptive immune response.[2]
Cytotoxicity
Neosartoricin has been shown to have low cytotoxicity against HeLa and human foreskin fibroblast (HFF) cell lines, with IC50 values greater than 50 μM.[4] This suggests a degree of selectivity for immune cells over other cell types. Specific cytotoxicity data for this compound against a broader range of cell lines is not yet available in the public domain.
| Compound | Assay | Cell Line | IC50 | Reference |
| Neosartoricin | T-Cell Proliferation | Murine T-Cells | 3 µM | [1][4] |
| Neosartoricin | Cytotoxicity | HeLa | > 50 µM | [4] |
| Neosartoricin | Cytotoxicity | HFF | > 50 µM | [4] |
Mechanism of Action
The precise molecular mechanism underlying the immunosuppressive activity of this compound has not been fully elucidated. However, based on its potent inhibition of T-cell proliferation, it is hypothesized to interfere with critical signaling pathways involved in T-cell activation and expansion.[5][6] The structural characteristics, particularly the prenyl group and the polyhydroxylated aromatic core, are likely key determinants of its biological activity.[1]
dot
Caption: Hypothetical mechanism of action for this compound in T-cells.
Experimental Protocols
Heterologous Expression and Purification of this compound
This compound was first identified through the heterologous expression of a cryptic polyketide synthase gene cluster from Trichophyton tonsurans in Aspergillus nidulans.[2]
Purification Protocol: [2]
-
Extraction: The fungal culture is extracted twice with an equal volume of a solvent mixture of ethyl acetate, methanol, and acetic acid (89:10:1).
-
Solvent Evaporation: The organic phase is collected and evaporated to yield the crude extract.
-
Size-Exclusion Chromatography: The crude extract is separated on a Sephadex LH-20 column using a mobile phase of methanol and chloroform (9:1).
-
Reverse-Phase HPLC: Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column.
dot
Caption: Workflow for the purification of this compound.
T-Cell Proliferation Assay (General Protocol based on [3H]-Thymidine Incorporation)
This assay is used to assess the antiproliferative activity of compounds on T-lymphocytes.[1]
-
Cell Preparation: Murine splenocytes are harvested and cultured in appropriate media.
-
T-Cell Activation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies.
-
Compound Treatment: The activated T-cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
[3H]-Thymidine Incorporation: After a suitable incubation period, [3H]-thymidine is added to the cultures. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of proliferation is calculated relative to the vehicle control, and the IC50 value is determined.
dotdot digraph "TCell_Proliferation_Assay" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Cells [label="Prepare Murine\nSplenocytes"]; Activate_TCells [label="Activate T-Cells\n(anti-CD3/CD28)"]; Treat_Cells [label="Treat with\nthis compound"]; Add_Thymidine [label="Add [3H]-Thymidine"]; Incubate [label="Incubate"]; Harvest [label="Harvest Cells"]; Measure [label="Measure Radioactivity"]; Analyze [label="Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare_Cells; Prepare_Cells -> Activate_TCells; Activate_TCells -> Treat_Cells; Treat_Cells -> Add_Thymidine; Add_Thymidine -> Incubate; Incubate -> Harvest; Harvest -> Measure; Measure -> Analyze; Analyze -> End; }
References
- 1. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npatlas.org [npatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of new immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kin of Neosartoricin B: A Deep Dive into Homologs Across Fungal Species
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neosartoricin B, a prenylated polyketide with notable immunosuppressive properties, has garnered significant interest within the scientific community. Its structural complexity and biological activity make it a compelling subject for natural product chemistry, mycology, and drug discovery. This technical guide provides a comprehensive overview of the known homologs of this compound, detailing their origins, structural similarities, and the genetic basis for their production. We present comparative data in a structured format, outline key experimental methodologies, and visualize the underlying biosynthetic pathways to facilitate a deeper understanding of this important class of fungal metabolites.
Core Findings: A Family of Fungal Immunomodulators
Homologs of this compound have been identified in a range of fungal species, primarily within the phylum Ascomycota. The conservation of the biosynthetic gene cluster responsible for its production underscores a shared evolutionary origin for these molecules.
Structural Analogs and Their Producing Organisms
This compound is itself a close structural analog of Neosartoricin . The primary difference between the two is the absence of an acetyl group at the C2 hydroxyl position in this compound.[1][2] This subtle structural change can influence the compound's bioactivity and pharmacokinetic properties.
The biosynthetic machinery for these compounds has been found to be highly conserved in several fungal species, indicating a widespread capability to produce this class of secondary metabolites. Key producing organisms include:
-
Aspergillus fumigatus : A ubiquitous opportunistic human pathogen.[3][4]
-
Neosartorya fischeri : The teleomorph of Aspergillus fischeri.[3][4]
-
Dermatophytes : A group of fungi that cause skin infections in humans and animals, including species from the genera Trichophyton and Arthroderma.[1][2][5] The discovery of the neosartoricin biosynthetic gene cluster in these organisms suggests a potential role for these compounds in host-pathogen interactions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its primary homolog, Neosartoricin.
| Compound | Molecular Formula | Molecular Weight (Da) | Producing Species | Bioactivity (IC50) |
| This compound | C24H26O8 | 442.1628 | Aspergillus nidulans (heterologous expression from dermatophyte genes), Arthroderma otae | Immunosuppressive activity demonstrated, but specific IC50 not detailed in the provided results.[1] |
| Neosartoricin | C26H28O9 | 484.1733 | Aspergillus fumigatus, Neosartorya fischeri | Inhibition of T-cell proliferation with an IC50 of 3 μM.[3] |
Experimental Protocols
The identification and characterization of this compound and its homologs have been made possible through a combination of genome mining, heterologous expression, and analytical chemistry techniques.
Heterologous Expression of the this compound Biosynthetic Gene Cluster
A key strategy for studying silent or cryptic biosynthetic gene clusters, like the one for this compound in dermatophytes, is heterologous expression in a model organism such as Aspergillus nidulans.[1][2]
Methodology:
-
Gene Cluster Identification: Bioinformatic analysis of dermatophyte genomes to identify the conserved gene cluster homologous to the one producing neosartoricin in Aspergillus fumigatus.[1]
-
Vector Construction: A recombination-based cloning strategy in yeast is used to construct a fungal heterologous expression vector containing the cryptic gene cluster.[1][2] This typically includes the core polyketide synthase (PKS), thioesterase (TE), flavin-dependent monooxygenase (FMO), and a polycyclic prenyltransferase (pcPT) genes.[1]
-
Fungal Transformation: The constructed vector is integrated into the genome of a suitable host strain, such as Aspergillus nidulans.[1]
-
Cultivation and Analysis: The transformed fungal strain is cultivated under appropriate laboratory conditions. The production of the target compound is then verified using techniques like High-Performance Liquid Chromatography (HPLC).[1]
Extraction and Purification of this compound
Protocol:
-
Culture and Extraction: The producing fungal strain (e.g., the heterologous expression host) is grown in a suitable liquid medium. The culture is then extracted twice with an equal volume of an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (89:10:1).[1]
-
Solvent Evaporation: The organic phase containing the crude extract is evaporated to dryness.[1]
-
Chromatographic Separation: The crude extract is first separated using a Sephadex LH-20 column with a mobile phase of methanol/chloroform (9:1).[1]
-
Final Purification: Further purification is achieved through reverse-phase HPLC using a C18 column to yield pure this compound.[1]
Visualizing the Biosynthetic Pathway and Experimental Workflow
To better understand the molecular logic and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
The Putative Role of Neosartoricin B in Fungal Pathogenesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal pathogens employ a diverse arsenal of molecules to establish infection and evade the host immune system. Among these are secondary metabolites, complex small molecules that are not essential for normal growth but often play crucial roles in virulence and host-pathogen interactions. Neosartoricin B, a polyketide produced by a conserved biosynthetic gene cluster in several pathogenic fungi, including dermatophytes and Aspergillus fumigatus, is an emerging secondary metabolite of interest for its putative role in fungal pathogenesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, its potential mechanisms of action, and the experimental approaches to further elucidate its function.
Biosynthesis and Chemical Structure
This compound is synthesized by a core set of genes including a polyketide synthase (PKS), a thioesterase (TE), a flavin-dependent monooxygenase (FMO), and a polycyclic prenyltransferase.[1] This gene cluster is highly conserved across various pathogenic fungal species, suggesting a conserved and important biological function.[1]
Structurally, this compound is a prenylated aromatic polyketide. It is closely related to the better-studied compound, neosartoricin, differing only by the absence of an acetyl group at the C2 hydroxyl position.[1] This structural similarity is the basis for many of the current hypotheses regarding the biological activity of this compound.
Putative Role in Fungal Pathogenesis: Immunomodulation
The primary hypothesized role of this compound in fungal pathogenesis is the suppression of the host immune response. This hypothesis is strongly supported by data from its structural analog, neosartoricin, which has demonstrated potent immunosuppressive activity.
Quantitative Data on Immunosuppressive Activity
While direct quantitative data for this compound is not yet available in the public domain, the activity of neosartoricin provides a valuable benchmark.
| Compound | Bioactivity | IC50 | Cell Type | Reference |
| Neosartoricin | T-cell Proliferation Inhibition | 3 µM | Murine T-cells | [1][2] |
This potent inhibition of T-cell proliferation by neosartoricin suggests that this compound may similarly interfere with the adaptive immune response, potentially hindering the host's ability to mount an effective defense against the invading fungus.[1]
Signaling Pathways: Potential Targets of this compound
The precise host signaling pathways modulated by this compound remain to be elucidated. However, based on the known mechanisms of other fungal immunomodulatory secondary metabolites, several key pathways are likely targets.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Neosartoricin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosartoricin B is a polyketide metabolite with potential immunosuppressive properties, making it a compound of interest for drug discovery and development. This document provides a comprehensive guide to the isolation and purification of this compound from a heterologous expression system in Aspergillus nidulans. The protocols detailed below cover the entire workflow from fungal culture to the purification and analytical characterization of the final compound.
Introduction
This compound is structurally related to neosartoricin, lacking only an acetyl group at the C2 hydroxyl position. It is produced by expressing a cryptic gene cluster from dermatophytes, such as Trichophyton tonsurans, in a suitable fungal host like Aspergillus nidulans.[1][2] The compound has a molecular weight of 442.16 g/mol (C₂₄H₂₆O₈) and a protonated mass ([M+H]⁺) of 443 m/z.[1] These application notes provide detailed protocols for its production, extraction, multi-step purification, and analytical confirmation. Caution should be exercised during purification as this compound can be converted to neosartoricins C and D under slightly acidic conditions.
Data Presentation
Table 1: Physicochemical and Production Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₈ | [1] |
| Molecular Weight | 442.46 Da | [1] |
| Mass (m/z) | 443 [M+H]⁺ | |
| Source Organism | Trichophyton tonsurans (gene cluster) | [1] |
| Expression Host | Aspergillus nidulans (strain TWY1.1) | |
| Reported Yield | 10 mg/L |
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation
This protocol describes the cultivation of the this compound-producing Aspergillus nidulans strain.
Materials:
-
Aspergillus nidulans strain TWY1.1
-
Glucose Minimum Medium (GMM)
-
Pyridoxine HCl solution (0.5 M)
-
Sterile 10 cm Petri plates
-
Spore suspension of A. nidulans TWY1.1
-
Incubator at 37°C
Procedure:
-
Prepare stationary liquid GMM cultures by dispensing 100 mL of sterile GMM into each 10 cm Petri plate.
-
Supplement the GMM with pyridoxine HCl to a final concentration of 0.5 µM.
-
Inoculate each plate with A. nidulans spores to a final concentration of 1.0 × 10⁵ spores per plate.[3]
-
Incubate the plates in stationary conditions at 37°C for 2 days in the dark.[3]
Protocol 2: Extraction of Crude this compound
This protocol details the solvent extraction of this compound from the fungal culture.
Materials:
-
Extraction Solvent: Ethyl acetate/Methanol/Acetic acid (EtOAc/MeOH/AcOH) in a ratio of 89:10:1 (v/v/v).
-
Fungal culture from Protocol 1
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Pool the entire culture (mycelium and medium) from the Petri plates.
-
Perform a liquid-liquid extraction by adding an equal volume of the extraction solvent to the culture.
-
Agitate vigorously for 15-20 minutes and then allow the phases to separate.
-
Collect the organic (upper) phase.
-
Repeat the extraction of the aqueous phase with a fresh volume of extraction solvent to maximize recovery.
-
Combine the organic phases and evaporate the solvent to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification by Size-Exclusion Chromatography
This protocol describes the initial purification step using a Sephadex LH-20 column.
Materials:
-
Crude extract from Protocol 2
-
Sephadex LH-20 resin
-
Chromatography column
-
Mobile Phase: Methanol/Chloroform (MeOH/CHCl₃) in a ratio of 9:1 (v/v).
-
Fraction collector
Procedure:
-
Swell the Sephadex LH-20 resin in the mobile phase according to the manufacturer's instructions.
-
Pack the chromatography column with the swollen resin.
-
Equilibrate the column by washing with at least two column volumes of the mobile phase.
-
Dissolve the crude extract in a minimal volume of the mobile phase.
-
Load the dissolved extract onto the column. The sample volume should ideally be between 1-2% of the total column volume.
-
Elute the column with the mobile phase at a low flow rate (e.g., 1-5 cm/h) for optimal resolution.
-
Collect fractions using a fraction collector.
-
Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
Protocol 4: Final Purification by Reverse-Phase HPLC
This protocol outlines the final purification step to obtain high-purity this compound.
Materials:
-
Partially purified extract from Protocol 3
-
HPLC system with a Diode Array Detector (DAD)
-
Column: Phenomenex Luna C18 (250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Methanol for sample dissolution
Procedure:
-
Dissolve the semi-purified extract from the Sephadex LH-20 step in a minimal amount of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Equilibrate the C18 column with an appropriate starting percentage of Mobile Phase B (e.g., 10-20%).
-
Inject the sample onto the column.
-
Elute with a linear gradient of Mobile Phase B. A suggested generic gradient is from 20% to 95% B over 40 minutes.
-
Monitor the elution profile at a wavelength where this compound absorbs (e.g., 400 nm, based on similar compounds).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield purified this compound.
Protocol 5: Analytical Characterization
This protocol provides an overview of the analytical techniques used to confirm the identity and purity of the isolated compound.
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
-
Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.
-
Expected Result: A prominent ion peak at m/z 443 [M+H]⁺, corresponding to the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
-
Procedure: Dissolve the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the spectra on a high-field NMR spectrometer.
-
Expected Result: The resulting spectra should be consistent with the known structure of this compound, confirming the polyhydroxylated aromatic scaffold, C5 prenylation, and the 1,3-diketo substituent at C3, while showing the absence of the C2 acetyl group present in neosartoricin.
Visualizations
Caption: Workflow for Isolation and Purification of this compound.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Established and Upcoming Yeast Expression Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of Neosartoricin B from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosartoricin B, a polyketide metabolite produced by certain fungi, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, specifically from a genetically engineered Aspergillus nidulans strain. The methodology encompasses fungal culture, solvent extraction, and a two-step chromatographic purification process. Additionally, a proposed biosynthetic pathway and a comprehensive experimental workflow are presented.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. This compound is a prenylated aromatic polyketide that is structurally similar to neosartoricin.[1] The biosynthetic gene clusters for these compounds are often silent under standard laboratory conditions, necessitating genetic engineering or specific culture conditions for their production.[2][3][4] This protocol details a proven method for the extraction and isolation of this compound, providing a foundation for further research and development.
Quantitative Data
The yield of this compound is highly dependent on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes the reported yield from a genetically engineered Aspergillus nidulans strain designed for this compound production.
| Fungal Strain | Culture Conditions | Extraction Method | Purification Method | Yield (mg/L) | Reference |
| Aspergillus nidulans TWY1.1 (engineered) | Stationary liquid GMM culture, 2 days | EtOAc/MeOH/AcOH (89:10:1) | Sephadex LH-20, RP-HPLC | 10 | [1] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the production, extraction, and purification of this compound.
Fungal Culture
This protocol is based on the cultivation of a genetically engineered Aspergillus nidulans strain.
Materials:
-
Aspergillus nidulans strain capable of producing this compound
-
Glucose Minimum Medium (GMM)
-
Sterile petri plates (100 mm)
-
Sterile distilled water
-
Incubator at 37°C
Procedure:
-
Prepare GMM agar plates and GMM liquid medium according to standard formulations.
-
Inoculate the Aspergillus nidulans strain onto GMM agar plates and incubate at 37°C until sufficient sporulation is observed.
-
Harvest spores by adding sterile water to the agar surface and gently scraping with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate 100 mL of sterile liquid GMM in petri plates with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the plates under stationary conditions at 37°C for 2 days. A yellow pigmentation of the medium is indicative of this compound production.
Extraction of this compound
Materials:
-
Fungal culture from Step 1
-
Extraction solvent: Ethyl acetate (EtOAc) / Methanol (MeOH) / Acetic acid (AcOH) (89:10:1, v/v/v)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
After the incubation period, transfer the entire content of the petri plates (mycelium and liquid medium) to a large flask.
-
Add an equal volume of the extraction solvent (EtOAc/MeOH/AcOH; 89:10:1) to the fungal culture.
-
Agitate the mixture vigorously for at least 1 hour at room temperature.
-
Separate the organic phase from the aqueous phase using a separatory funnel.
-
Repeat the extraction of the aqueous phase with an equal volume of the extraction solvent to maximize the recovery of this compound.
-
Combine the organic phases.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This purification protocol involves two sequential chromatographic steps.
3.1. Sephadex LH-20 Column Chromatography
Materials:
-
Crude extract from Step 2
-
Sephadex LH-20 resin
-
Chromatography column
-
Mobile phase: Methanol (MeOH) / Chloroform (CHCl₃) (9:1, v/v)
-
Fraction collector and test tubes
Procedure:
-
Swell the Sephadex LH-20 resin in the mobile phase (MeOH/CHCl₃; 9:1) for at least 3 hours.
-
Pack the chromatography column with the swollen Sephadex LH-20 resin.
-
Equilibrate the column by washing with at least two column volumes of the mobile phase.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with the mobile phase and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent.
3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Partially purified extract from Step 3.1
-
Preparative RP-HPLC system with a C18 column (e.g., Phenomenex Luna 250 x 10 mm, 5 micron)
-
Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Fraction collector
Procedure:
-
Dissolve the enriched fraction from the Sephadex LH-20 column in a small volume of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a suitable gradient of mobile phase B. A typical gradient might be from 10% to 100% B over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Visualizations
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed through a polyketide pathway involving a set of core enzymes.[1] The pathway is initiated by a Polyketide Synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain is then subjected to a series of modifications including cyclization, aromatization, and prenylation.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: HPLC Purification of Neosartoricin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosartoricin B is a prenylated polyketide natural product produced by several fungal species. It is a structural analog of Neosartoricin and has demonstrated potential immunosuppressive activities, making it a compound of interest for drug discovery and development.[1][2] A robust and reproducible purification method is essential for obtaining high-purity this compound for chemical characterization and biological assays. This application note provides a detailed protocol for the purification of this compound from fungal culture extracts using a two-step chromatographic process, culminating in a final purification step by reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle of the Method
The purification strategy employs a multi-step approach to isolate this compound from a complex crude fungal extract.
-
Solvent Extraction: this compound is first extracted from the fungal culture using an organic solvent mixture.
-
Size-Exclusion Chromatography (SEC): An initial cleanup and fractionation of the crude extract are performed using Sephadex LH-20 column chromatography. This step separates compounds based on their molecular size and polarity, effectively removing many impurities and simplifying the mixture for the next step.[3]
-
Reverse-Phase HPLC (RP-HPLC): The final purification is achieved using RP-HPLC with a C18 stationary phase.[4][5][6] In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. This allows for high-resolution separation from other closely related compounds and impurities.
Experimental Protocols
1. Materials and Reagents
-
Fungal Strain: Aspergillus nidulans strain expressing the this compound biosynthetic gene cluster or other known producing strains.[1]
-
Culture Media: Glucose Minimum Medium (GMM) or other suitable fungal growth media.[1]
-
Solvents (HPLC Grade or equivalent):
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
-
Chloroform (CHCl₃)
-
Acetonitrile (ACN)
-
Deionized Water
-
-
Chromatography Media: Sephadex LH-20.[7]
-
HPLC Column: Phenomenex Luna C18 (5 µm, 250 x 10 mm) or equivalent preparative C18 column.[1]
-
Equipment:
-
Shaker incubator
-
Stationary culture plates/flasks
-
Filtration apparatus
-
Rotary evaporator
-
Glass column for SEC
-
Preparative HPLC system with a UV detector
-
Fraction collector
-
Lyophilizer or vacuum concentrator
-
2. Fungal Culture and Extraction
-
Inoculate the fungal strain into liquid GMM and grow in stationary culture at 37°C for 2 days.[1]
-
After the incubation period, pool the culture broth and mycelium.
-
Extract the whole culture twice with an equal volume of an extraction solvent mixture of EtOAc/MeOH/AcOH (89:10:1 v/v/v).[1]
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Initial Cleanup by Sephadex LH-20 Chromatography
-
Prepare a slurry of Sephadex LH-20 in a MeOH/CHCl₃ (9:1) mixture and pack it into a glass column.[1]
-
Equilibrate the column with several column volumes of the MeOH/CHCl₃ (9:1) mobile phase.
-
Dissolve the dried crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the MeOH/CHCl₃ (9:1) mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
4. Final Purification by Preparative RP-HPLC
-
Dissolve the semi-purified extract from the Sephadex LH-20 step in a small volume of methanol or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system according to the parameters outlined in Table 1.
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution and collect fractions based on the UV chromatogram peaks. This compound can be monitored at 400 nm.[1]
-
Combine the fractions containing the pure compound, as determined by analytical HPLC.
-
Evaporate the solvent (acetonitrile) and lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
Data Presentation
The following table summarizes the recommended parameters for the final RP-HPLC purification step.
Table 1: Preparative HPLC Parameters for this compound Purification.[1]
| Parameter | Value |
| HPLC System | Beckman Coulter System Gold LC or equivalent |
| Column | Phenomenex Luna C18 (5 µm, 250 x 10 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (CH₃CN) |
| Gradient | 50% to 80% B over 30 minutes |
| Flow Rate | 2.5 mL/min |
| Detection | UV at 400 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
| Expected Yield | Approximately 10 mg/L of culture[1] |
Results and Discussion
This two-step purification protocol effectively isolates this compound from complex fungal extracts. The initial Sephadex LH-20 step is crucial for removing bulk impurities, which prevents overloading of the HPLC column and improves the resolution of the final separation.
A critical consideration during purification is the stability of this compound. The compound has been observed to convert into two other derivatives, Neosartoricin C and D, under slightly acidic conditions.[1] Therefore, it is imperative to avoid the use of acidic additives (e.g., trifluoroacetic acid or formic acid) in the HPLC mobile phase if the primary goal is to isolate this compound. If isolation of Neosartoricins C and D is desired, the addition of 0.1% trifluoroacetic acid to the solvents can facilitate this conversion and purification.[1]
The purity of the final fractions should be confirmed using analytical HPLC-UV and LC-MS. The identity of the compound should be verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected mass for the protonated molecule [M+H]⁺ is m/z = 443.[1]
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hawach.com [hawach.com]
- 7. Sephadex<SUP>®</SUP> LH-20 Size Exclusion Resin 140-550 mesh | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Heterologous Expression of Neosartoricin B Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Neosartoricin B biosynthetic gene cluster, a cryptic secondary metabolite pathway discovered in dermatophytes. This powerful technique allows for the production and characterization of novel natural products that are not typically expressed under standard laboratory conditions, opening avenues for drug discovery and development.
Introduction
This compound is a polyketide metabolite with a prenylated, tricyclic structure, first identified through the heterologous expression of a conserved gene cluster from dermatophytic fungi in a model fungal host.[1][2] This compound is structurally related to Neosartoricin, a known immunosuppressive agent, suggesting that this compound may also possess important biological activities relevant to host-pathogen interactions and potential therapeutic applications.[1][3] The native gene cluster responsible for its biosynthesis is often silent under laboratory conditions, making heterologous expression an essential tool for its discovery and production.[1][4]
This document outlines the key components of the this compound biosynthetic pathway, presents quantitative data from heterologous expression experiments, and provides detailed protocols for replicating this work.
This compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a conserved gene cluster found in various dermatophytes, including species of Trichophyton and Arthroderma.[1] The core set of genes required for the synthesis of the this compound scaffold includes:
-
Polyketide Synthase (PKS): Responsible for the synthesis of the polyketide backbone.
-
Thioesterase (TE): Involved in the release of the polyketide chain from the PKS.
-
Flavin-dependent Monooxygenase (FMO): Catalyzes oxidation steps in the modification of the polyketide intermediate.
-
Polycyclic Prenyltransferase (pcPT): Mediates the addition of a prenyl group to the aromatic scaffold.[1]
Quantitative Data Summary
The heterologous expression of the this compound biosynthetic gene cluster from Trichophyton tonsurans in Aspergillus nidulans has been successfully demonstrated. The following table summarizes the key quantitative outcomes of this expression study.
| Parameter | Value | Reference |
| Heterologous Host | Aspergillus nidulans | [1] |
| Source Organism of Gene Cluster | Trichophyton tonsurans | [5] |
| Product Yield | 10 mg/L | [1] |
| Molecular Weight of this compound | 442.4640 Da | [5] |
| IC50 of related Neosartoricin (T-cell proliferation) | 3 µM | [3] |
Visualizing the Biosynthetic Pathway and Experimental Workflow
To better understand the molecular processes and experimental steps, the following diagrams have been generated.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for heterologous expression.
Experimental Protocols
The following protocols are based on methodologies reported for the successful heterologous expression of the this compound biosynthetic gene cluster.[1]
Protocol 1: Construction of the Heterologous Expression Vector
This protocol utilizes a recombination-based cloning strategy in Saccharomyces cerevisiae for the assembly of the expression vector.
Materials:
-
Genomic DNA from the source dermatophyte (e.g., Trichophyton tonsurans)
-
Fungal expression vector with appropriate selection markers (e.g., containing the A. fumigatus pyrG marker)
-
Yeast strain competent for homologous recombination
-
Primers for amplifying the gene cluster and vector fragments
-
Yeast transformation and selection media
-
Plasmid purification kits
Method:
-
Gene Cluster Amplification: Amplify the core this compound gene cluster (PKS, TE, FMO, pcPT) from the dermatophyte genomic DNA using high-fidelity DNA polymerase. Design primers to include flanking regions homologous to the expression vector.
-
Vector Linearization: Linearize the fungal expression vector by PCR or restriction enzyme digestion at the desired integration site.
-
Yeast Recombination: Co-transform the amplified gene cluster and the linearized vector into competent S. cerevisiae cells.
-
Selection and Plasmid Rescue: Select for yeast transformants on appropriate selection media. Isolate plasmid DNA from the selected yeast colonies.
-
Plasmid Verification: Verify the correct assembly of the expression plasmid by restriction analysis and sequencing.
Protocol 2: Transformation of Aspergillus nidulans
This protocol describes the transformation of the expression vector into the A. nidulans host.
Materials:
-
Verified expression plasmid containing the this compound gene cluster
-
Aspergillus nidulans host strain (e.g., a uracil auxotroph if using a pyrG-based vector)
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-calcium chloride solution
-
Regeneration medium
Method:
-
Protoplast Preparation: Grow the A. nidulans host strain in liquid culture. Harvest the mycelia and incubate with the protoplasting enzyme solution to generate protoplasts.
-
Plasmid Linearization: Linearize the expression plasmid to facilitate homologous recombination into the host genome (e.g., at the wA locus).[1]
-
Transformation: Mix the protoplasts with the linearized plasmid DNA and the PEG-calcium chloride solution to induce DNA uptake.
-
Regeneration and Selection: Plate the transformation mixture on a regeneration medium that also selects for transformants (e.g., a medium lacking uracil for pyrG selection).
-
Verification of Integration: Confirm the integration of the gene cluster into the A. nidulans genome using PCR with primers specific to the gene cluster and the flanking genomic regions.
Protocol 3: Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the culture of the transformed A. nidulans strain.[1]
Materials:
-
Liquid culture of the transformed A. nidulans strain
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Sephadex LH-20 column
-
Reverse-phase HPLC system with a C18 column
Method:
-
Cultivation: Grow the verified A. nidulans transformant in a suitable liquid medium (e.g., glucose minimum medium) under conditions that promote secondary metabolite production.[1]
-
Extraction: Extract the culture broth and mycelia with an organic solvent mixture, such as EtOAc/MeOH/AcOH (89:10:1).[1]
-
Solvent Evaporation: Evaporate the organic phase to obtain the crude extract.
-
Initial Purification: Subject the crude extract to column chromatography using a Sephadex LH-20 column with a MeOH/chloroform mobile phase to fractionate the components.[1]
-
Final Purification: Further purify the fractions containing this compound using reverse-phase HPLC with a C18 column to obtain the pure compound.[1]
-
Structural Characterization: Confirm the identity and structure of the purified this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Conclusion
The heterologous expression of the this compound biosynthetic gene cluster in Aspergillus nidulans provides a robust platform for the production and study of this novel polyketide. These application notes and protocols offer a detailed guide for researchers to explore the vast and often unexpressed chemical diversity encoded in fungal genomes. This approach not only facilitates the discovery of new bioactive compounds but also enables further investigation into their biosynthetic pathways and potential for therapeutic development.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. npatlas.org [npatlas.org]
Application Notes and Protocols for Neosartoricin B Production in Aspergillus nidulans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosartoricin B, a prenylated polyketide with notable immunosuppressive properties, represents a promising candidate for drug development.[1][2] This document provides detailed application notes and protocols for the production of this compound using the filamentous fungus Aspergillus nidulans as a heterologous expression host. The methodologies outlined herein cover the activation of the cryptic biosynthetic gene cluster, fermentation, extraction, purification, and quantitative analysis of this compound. Furthermore, key signaling pathways influencing secondary metabolism in A. nidulans are illustrated to provide a deeper understanding of the regulatory network governing its production.
Introduction
Aspergillus nidulans is a well-established model organism for studying fungal genetics and secondary metabolism.[3] Its genetic tractability and the availability of advanced molecular tools make it an ideal host for the heterologous expression of biosynthetic gene clusters from other fungi.[4][5] The production of this compound in A. nidulans is achieved by introducing the conserved gene cluster from dermatophytes, which is homologous to the one responsible for neosartoricin production in Aspergillus fumigatus.[1][6] This strategy allows for the circumvention of silent gene clusters in the native producers and facilitates the study and production of this valuable secondary metabolite.[7][8]
This compound is structurally similar to neosartoricin but lacks the acetyl group at the C2 hydroxyl position, a modification likely absent in A. nidulans due to the lack of a specific endogenous acetyltransferase.[1] The compound exhibits significant T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent.[2] These application notes provide the necessary protocols to harness A. nidulans as a cellular factory for this compound production, aiding in further research and development.
Data Presentation: Quantitative Analysis of this compound Production
The following table summarizes the key quantitative data associated with this compound production and analysis.
| Parameter | Value | Method of Analysis | Reference |
| Molecular Weight (m/z) | 443 [M+H]⁺ | LC-MS | [1] |
| HPLC Retention Time | Gradient Dependant | Reverse-phase HPLC | [1] |
| UV-Vis Absorption Max (λmax) | 400 nm | HPLC-DAD | [1] |
| T-cell Antiproliferative Activity (IC₅₀) | 3 µM (for Neosartoricin) | [³H]-thymidine uptake assay | [2][9] |
| Fermentation Time | 2 days | --- | [1] |
Experimental Protocols
Protocol 1: Heterologous Expression of the this compound Gene Cluster in A. nidulans
This protocol describes the general steps for introducing the this compound biosynthetic gene cluster into A. nidulans.
1. Gene Cluster Cloning and Vector Construction:
-
A recombination-based cloning strategy in yeast is utilized to construct fungal heterologous expression vectors.[1]
-
The core polyketide synthase (PKS) genes and other necessary enzymes from a dermatophyte source are cloned into an A. nidulans expression vector.[1]
2. Transformation of A. nidulans:
-
The constructed plasmid containing the gene cluster is linearized.[1]
-
Protoplasts of a suitable A. nidulans recipient strain are prepared.
-
The linearized plasmid is introduced into the A. nidulans protoplasts via transformation.[1]
-
Transformants are selected based on nutritional complementation.[1]
3. Verification of Transformants:
-
Successful integration of the gene cluster can be initially screened by observing a yellow pigmentation in the mutants.[1]
-
Further verification is performed using RNA extraction and reverse transcriptase PCR (RT-PCR) to confirm the expression of the introduced genes.[1]
Protocol 2: Fermentation of A. nidulans for this compound Production
1. Strain and Media:
-
Use a verified A. nidulans transformant strain carrying the this compound gene cluster.
-
Prepare Glucose Minimal Media (GMM) for stationary liquid culture.[1]
2. Inoculation and Culture Conditions:
-
Inoculate 100 mL of GMM in culture plates with A. nidulans spores.
-
Add 0.5 µM pyridoxine HCl to the culture medium.[1]
-
Incubate the plates as stationary cultures for 2 days.[1]
Protocol 3: Extraction and Purification of this compound
1. Extraction:
-
After 2 days of cultivation, extract the cultures twice with an equal volume of a solvent mixture of EtOAc/MeOH/AcOH (89:10:1).[1]
-
Evaporate the organic phase to obtain the crude extract.[1]
2. Initial Purification:
-
Separate the crude extract using a Sephadex LH-20 column.
-
Elute with a mobile phase of MeOH/chloroform (CHCl₃) (9:1).[1]
3. HPLC Purification:
-
Perform further purification using reverse-phase High-Performance Liquid Chromatography (HPLC).[1]
-
Column: Phenomenex Luna 250 x 10 mm, 5 micron C18 column.[1]
-
Mobile Phase: A solvent gradient of 50-80% acetonitrile (CH₃CN) in water over 30 minutes.[1]
-
Flow Rate: 2.5 mL/min.[1]
-
Collect fractions containing the pure this compound.
-
Note: Under slightly acidic conditions, this compound can convert to Neosartoricins C and D.[1] To purify these, add 0.1% trifluoroacetic acid to the HPLC solvents.[1]
Protocol 4: Quantitative Analysis by HPLC-DAD-MS
1. Sample Preparation:
-
Dissolve the purified compound or crude extract in a suitable solvent.
2. LC-MS Analysis:
-
Inject 10 µL of the dissolved extract for High-Performance Liquid Chromatography-Photodiode Array Detection-Mass Spectrometry (HPLC-DAD-MS) analysis.[1]
-
LC System: Shimadzu 2010 EV liquid chromatography mass spectrometer.[1]
-
Column: Phenomenex Luna 5 µm, 2.0 mm x 100 mm C18 reverse-phase column.[1]
-
Mobile Phase: A linear gradient of 5-95% acetonitrile (CH₃CN) in water (containing 0.1% formic acid) for 30 minutes.[1]
-
Ionization Mode: Positive and negative electrospray ionization (ESI).[1]
-
Detection: Monitor at 400 nm for the characteristic absorbance of this compound and analyze the mass spectra for the [M+H]⁺ ion at m/z = 443.[1]
Signaling Pathways and Regulation
The production of secondary metabolites in Aspergillus nidulans is a tightly regulated process influenced by various signaling pathways and global regulators. Understanding these pathways can provide strategies for optimizing this compound production.
Heterotrimeric G-protein Signaling
Heterotrimeric G-protein signaling plays a crucial role in coordinating growth, development, and secondary metabolism.[10][11] The inactivation of a specific G-protein-dependent pathway is often necessary to trigger the biosynthesis of secondary metabolites.[11][12]
Caption: Heterotrimeric G-protein signaling pathway in A. nidulans.
The Velvet Complex and LaeA Regulation
The velvet complex (composed of proteins like VeA) and the global regulator LaeA are central to the control of secondary metabolism.[10] LaeA, a methyltransferase, is required for the expression of many secondary metabolite gene clusters.[3][10] The velvet complex proteins interact with LaeA to form a functional unit that coordinates development and secondary metabolism.[10]
Caption: Regulation of secondary metabolism by the Velvet complex and LaeA.
Experimental Workflow for this compound Production
The overall workflow from gene cluster identification to purified compound is summarized in the following diagram.
Caption: Experimental workflow for this compound production.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the production and analysis of this compound using Aspergillus nidulans as a heterologous host. By leveraging the genetic tools available for this model organism, researchers can efficiently produce this immunosuppressive compound for further investigation into its biological activities and potential therapeutic applications. A deeper understanding of the regulatory networks governing secondary metabolism will further aid in optimizing production yields and exploring the vast chemical diversity encoded within fungal genomes.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Recent advances in the genome mining of Aspergillus secondary metabolites (covering 2012–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal secondary metabolites - strategies to activate silent gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordinate control of secondary metabolite production and asexual sporulation in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
Neosartoricin B: A Potential Tool for Immunological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neosartoricin B is a prenylated aromatic polyketide, a class of secondary metabolites produced by various fungi, including dermatophytes.[1] It is structurally similar to the known immunosuppressive agent Neosartoricin, differing by the absence of an acetyl group.[1] Preliminary investigations and its relation to Neosartoricin suggest that this compound possesses notable immunosuppressive activities, potentially playing a role in the modulation of host immune responses during fungal pathogenesis.[1] This document provides an overview of the potential applications of this compound in immunological research, including detailed protocols for assessing its effects on immune cell functions.
Quantitative Data
While specific quantitative data for this compound is still emerging, the activity of its close analog, Neosartoricin, provides a valuable benchmark for its potential immunosuppressive efficacy.
| Compound | Target | Assay | IC50 | Reference |
| Neosartoricin | Murine T-Cell Proliferation | [³H]-Thymidine Uptake | 3 µM | [1] |
| This compound | T-Cell Proliferation | Not Reported | - | - |
| This compound | Cytokine Inhibition | Not Reported | - | - |
Potential Applications in Immunological Research
Based on the known immunosuppressive activity of the related compound Neosartoricin, this compound is a promising candidate for investigation in several areas of immunology and drug development:
-
T-Cell Biology: Elucidating the mechanisms of T-cell activation, proliferation, and differentiation.
-
Autoimmune Disease Models: Investigating the potential therapeutic effects of immunosuppression in preclinical models of autoimmune diseases.
-
Infectious Disease Research: Understanding the role of fungal secondary metabolites in host-pathogen interactions and immune evasion.
-
Drug Discovery: Serving as a lead compound for the development of novel immunosuppressive agents.
Experimental Protocols
The following are detailed protocols for the initial characterization of the immunological effects of this compound.
Protocol 1: Murine T-Cell Proliferation Assay
This protocol is designed to determine the dose-dependent effect of this compound on the proliferation of primary murine T-cells.
Materials:
-
This compound (dissolved in DMSO)
-
Splenocytes isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well flat-bottom cell culture plates
-
Cell harvester and scintillation counter (if using [³H]-Thymidine)
-
Microplate reader (for non-radioactive assays)
Procedure:
-
Prepare Splenocytes: Isolate splenocytes from a mouse spleen under sterile conditions and prepare a single-cell suspension.
-
Plate Cells: Seed the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in complete RPMI medium. A typical starting concentration range would be from 100 µM down to 0.1 µM. Include a DMSO vehicle control.
-
Treat Cells: Add 50 µL of the this compound dilutions to the respective wells.
-
Stimulate T-Cells: Add 50 µL of a solution containing anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to all wells except for the unstimulated control.
-
Incubate: Culture the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess Proliferation:
-
[³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive methods: Follow the manufacturer's instructions for the chosen proliferation assay kit.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Protocol 2: Cytokine Production Analysis by ELISA
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, from stimulated T-cells.
Materials:
-
Supernatants from the T-cell proliferation assay (from Protocol 1)
-
ELISA kits for specific cytokines (e.g., mouse IL-2, mouse IFN-γ)
-
ELISA plate reader
Procedure:
-
Collect Supernatants: Prior to the proliferation assessment in Protocol 1 (at the 48 or 72-hour time point), carefully collect the cell culture supernatants from each well.
-
Perform ELISA: Follow the manufacturer's protocol for the specific cytokine ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the effect of this compound on cytokine production at different concentrations.
Visualizing Potential Mechanisms and Workflows
Hypothesized Signaling Pathway for T-Cell Proliferation Inhibition
The following diagram illustrates a potential mechanism by which this compound might inhibit T-cell proliferation, based on common immunosuppressive pathways.
Caption: Hypothesized inhibition of the calcineurin-NFAT pathway by this compound.
Experimental Workflow for Immunosuppressive Activity Screening
This diagram outlines the general workflow for screening and characterizing the immunosuppressive properties of a novel compound like this compound.
Caption: Workflow for characterizing this compound's immunosuppressive effects.
Conclusion
This compound represents an intriguing natural product with potential applications in immunological research. While further studies are required to fully elucidate its specific mechanisms and potency, the protocols and conceptual frameworks provided here offer a solid foundation for researchers to begin exploring its immunomodulatory properties. The investigation of this compound could lead to a deeper understanding of T-cell biology and potentially contribute to the development of new therapeutic agents for immune-related disorders.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Neosartoricin B Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neosartoricin B is a polyketide metabolite produced by dermatophytic fungi, structurally related to neosartoricin, a compound known for its immunosuppressive properties.[1] Neosartoricin has been shown to inhibit T-cell proliferation with an IC50 of 3 µM, suggesting a potential role in modulating the host adaptive immune response during fungal infections.[1][2] Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activities, such as cytotoxicity, anti-proliferative effects, or the induction of apoptosis in various cell types.
These application notes provide a framework of cell-based assays to characterize the biological activity of this compound. The protocols detailed below are designed to assess its cytotoxic and apoptotic effects on relevant cell lines.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Max Inhibition (%) |
| Jurkat (T-lymphocyte) | MTT | 24 | ||
| MTT | 48 | |||
| LDH | 24 | |||
| LDH | 48 | |||
| A549 (Lung Carcinoma) | MTT | 24 | ||
| MTT | 48 | |||
| LDH | 24 | |||
| LDH | 48 | |||
| HEK293 (Human Embryonic Kidney) | MTT | 24 | ||
| MTT | 48 | |||
| LDH | 24 | |||
| LDH | 48 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hrs) | Caspase-3/7 Activity (Fold Change) | Annexin V Positive Cells (%) |
| Jurkat | 0 (Control) | 24 | 1.0 | |
| IC50 | 24 | |||
| 2 x IC50 | 24 | |||
| A549 | 0 (Control) | 48 | 1.0 | |
| IC50 | 48 | |||
| 2 x IC50 | 48 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cell lines (e.g., Jurkat, A549, HEK293)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytotoxicity Assessment: LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period (24 or 48 hours), carefully collect 50 µL of the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (lysis buffer).
Apoptosis Detection: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Apoptosis Detection: Annexin V Staining
This method detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
After incubation, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Visualizations
References
Application Notes and Protocols for Studying Neosartoricin B Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Neosartoricin B, a fungal metabolite with potential anti-proliferative and immunosuppressive properties.[1][2] Due to the limited in vivo data on this compound, this document outlines protocols for widely applicable and robust animal models to investigate its efficacy in oncology and inflammation.
Rationale for Proposed Animal Models
This compound has been identified as a prenylated polyketide with immunosuppressive activities, notably inhibiting T-cell proliferation.[1][2] These characteristics suggest its potential as a therapeutic agent in diseases characterized by uncontrolled cell proliferation and aberrant immune responses, such as cancer and chronic inflammatory conditions.
Oncology: The anti-proliferative effects of this compound warrant investigation in cancer models. Glioblastoma, an aggressive brain tumor, and subcutaneous tumor models are proposed due to their well-established protocols and relevance in preclinical drug development.[3][4][5][6][7]
Inflammation: The immunosuppressive nature of this compound suggests its potential to modulate inflammatory pathways. Animal models of acute inflammation can be employed to study its effects on key inflammatory mediators and signaling cascades like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway.[8][9]
Proposed Animal Models for Efficacy Testing
Oncology: Glioblastoma Orthotopic Xenograft Model
This model is considered the gold standard for preclinical evaluation of therapies for brain tumors as it mimics the tumor microenvironment.[7][10][11]
Experimental Workflow:
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. inotiv.com [inotiv.com]
- 5. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 7. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of nestorone in a lipopolysaccharide-induced acute lung injury model through regulation of the TLR-4/Myd88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Neosartoricin B in Fungal Extracts by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of Neosartoricin B in complex fungal extracts using High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS). This compound, a polyketide with notable immunosuppressive properties, is a secondary metabolite produced by various fungi, including Aspergillus fumigatus and Neosartorya fischeri.[1] The method presented here provides a robust workflow for researchers, scientists, and drug development professionals engaged in natural product discovery, fungal metabolomics, and immunomodulatory drug research. The protocol covers sample preparation from fungal cultures, analytical conditions for HPLC-MS/MS, and method validation parameters.
Introduction
This compound is a prenylated aromatic polyketide that has garnered interest due to its biological activities, particularly its ability to inhibit T-cell proliferation.[1] As a potential lead compound for immunosuppressive drugs, accurate and precise quantification in complex biological matrices is crucial for pharmacological studies and bioprocess optimization. This application note details a comprehensive protocol for the extraction and quantification of this compound from fungal cultures, employing a sensitive HPLC-MS/MS method.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Culture
This protocol is adapted from established methods for extracting fungal secondary metabolites.[1][2][3]
Materials:
-
Fungal culture broth and mycelium
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Homogenize the mycelium in a suitable volume of ethyl acetate.
-
Extract the culture broth with an equal volume of ethyl acetate containing 1% formic acid. Vortex vigorously for 1 minute and allow the phases to separate. Repeat the extraction twice.
-
Combine the ethyl acetate extracts from both the mycelium and broth.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of methanol/water (50:50, v/v) for HPLC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 15% B to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of a this compound standard. The [M+H]⁺ for this compound is m/z 443.[1]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 443.2 | Optimized | Optimized | Optimized |
| Internal Standard | Selected | Optimized | Optimized | Optimized |
Data Presentation
Method Validation
The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. The following tables present example data for a typical validation.
Table 2: Linearity, LOD, and LOQ
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.995 | 0.5 | 1.0 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Recovery (%) | RSD (%) |
| 5 | 4.8 ± 0.3 | 96 | 6.3 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 |
| 500 | 495.5 ± 15.4 | 99.1 | 3.1 |
Sample Analysis
The validated method can be used to quantify this compound in various fungal extracts.
Table 4: Quantification of this compound in Fungal Extracts
| Sample ID | Fungal Species | Culture Condition | This compound Concentration (µg/g of dry weight) |
| FS-01 | Aspergillus fumigatus | Liquid Shake Culture | 15.2 ± 1.8 |
| FS-02 | Aspergillus fumigatus | Solid Agar Culture | 28.9 ± 3.1 |
| NF-01 | Neosartorya fischeri | Liquid Shake Culture | 8.7 ± 0.9 |
| Control | Uninoculated Medium | N/A | Not Detected |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Putative Signaling Pathway Inhibition
This compound has been shown to inhibit T-cell proliferation.[1] While the exact molecular target is not fully elucidated, it is hypothesized to interfere with the T-cell receptor (TCR) signaling cascade that leads to cell cycle progression.
Caption: Putative inhibition of T-cell proliferation by this compound.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in complex fungal extracts. This application note serves as a comprehensive guide for researchers in natural product chemistry and drug discovery, facilitating further investigation into the pharmacological properties and biosynthetic production of this potent immunosuppressive agent.
References
Troubleshooting & Optimization
Technical Support Center: Production of Neosartoricin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Neosartoricin B from fungal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | - Incorrect fungal strain or loss of productivity through repeated subculturing.- Suboptimal culture medium composition.- Inappropriate physical culture parameters (pH, temperature, aeration).- Silent or downregulated biosynthetic gene cluster. | - Confirm the identity and viability of your fungal strain (e.g., Neosartorya spinosa, Aspergillus fumigatus). Use a fresh culture from a cryopreserved stock.- Optimize the culture medium. Refer to the Quantitative Data Summary tables below for starting points on carbon and nitrogen sources.- Systematically evaluate and optimize pH, temperature, agitation, and aeration rates.[1][2][3][4][5][6][7][8][9] - Employ elicitors or epigenetic modifiers to induce gene expression. Refer to the Experimental Protocols for guidance on elicitation. |
| Contamination of Culture | - Inadequate sterilization of media, bioreactor, or equipment.- Contaminated inoculum.- Non-sterile sampling or addition procedures.- Compromised aseptic environment (e.g., faulty HEPA filter). | - Ensure proper autoclave cycles for all media and equipment.[10] Validate sterilization procedures.- Check the purity of your seed culture before inoculation.[10] - Use strict aseptic techniques for all manipulations.[11][12] - Regularly certify and maintain your laminar flow hood or biosafety cabinet.[11] If contamination persists, consider a thorough cleaning and fumigation of the laboratory space. |
| Poor Mycelial Growth | - Nutrient-poor medium.- Presence of inhibitory compounds.- Unfavorable pH or temperature. | - Ensure the medium contains all necessary macro- and micronutrients. Consider supplementing with yeast extract or peptone.[13][14][15][16] - Test for inhibitory substances in your raw materials (e.g., water source, carbon source).- Optimize pH and temperature for the growth phase, which may differ from the optimal conditions for this compound production.[6][8][9] |
| Foaming in Bioreactor | - High protein concentration in the medium (e.g., from yeast extract or peptone).- High agitation or aeration rates. | - Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen transfer. |
| Difficulty in Product Extraction and Purification | - Emulsion formation during solvent extraction.- Co-extraction of interfering compounds.- Degradation of this compound. | - Centrifuge the culture broth to separate mycelia before extraction.- Use a multi-step purification process. A suggested protocol is provided in the Experimental Protocols section.[17] - this compound can be unstable under acidic conditions, leading to the formation of Neosartoricins C and D.[17] Maintain a neutral or slightly basic pH during extraction and purification where possible. |
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound is a polyketide metabolite produced by several filamentous fungi, including species from the genera Neosartorya (such as Neosartorya spinosa), Aspergillus (such as Aspergillus fumigatus), and certain dermatophytes.[17] Heterologous expression of the biosynthetic gene cluster in a host like Aspergillus nidulans has also been successfully used for its production.[17]
Q2: What are the key genes involved in the biosynthesis of this compound?
A2: The biosynthesis of this compound is governed by a conserved gene cluster that includes a polyketide synthase (PKS), a thioesterase (TE), a flavin-dependent monooxygenase (FMO), and a polycyclic prenyltransferase (pcPT).[17]
Q3: How can I increase the supply of precursors for this compound synthesis?
A3: this compound is a polyketide, and its biosynthesis relies on the availability of malonyl-CoA as a primary precursor. Strategies to enhance the malonyl-CoA pool, such as genetic engineering of the producing strain to overexpress acetyl-CoA carboxylase or downregulate competing pathways, can significantly improve yield. Precursor feeding with compounds like sodium malonate may also be beneficial.
Q4: What is the role of elicitors in this compound production?
A4: Elicitors are compounds that can trigger a stress response in the fungus, leading to the upregulation of secondary metabolite biosynthetic pathways. Fungal elicitors, which are preparations of fungal cell walls or culture filtrates, can be used to stimulate the production of this compound.[18][19][20] A general protocol for the preparation and use of fungal elicitors is provided in the Experimental Protocols section.
Q5: What are the optimal physical parameters for this compound fermentation?
A5: The optimal pH, temperature, aeration, and agitation can vary between different producing strains. Generally, for Aspergillus and related species, a temperature range of 25-30°C and a pH between 5.0 and 7.0 are good starting points for optimization.[6][8] Aeration and agitation are critical for supplying dissolved oxygen and ensuring nutrient homogeneity but need to be balanced to avoid excessive shear stress on the mycelia.[1][2][3]
Quantitative Data Summary
The following tables provide illustrative data on how different culture parameters can influence the yield of polyketide secondary metabolites. While this data is not exclusively for this compound, it serves as a strong starting point for optimization experiments.
Table 1: Effect of Carbon Source on Secondary Metabolite Yield
| Carbon Source (20 g/L) | Fungal Species | Relative Yield (%) |
| Glucose | Aspergillus terreus | 100 |
| Fructose | Aspergillus terreus | 85 |
| Sucrose | Aspergillus terreus | 70 |
| Maltose | Aspergillus niger | 120 |
| Starch | Aspergillus niger | 110 |
Note: Data is generalized from studies on polyketide production in Aspergillus species.[21][22][23][24][25]
Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield
| Nitrogen Source (5 g/L) | Fungal Species | Relative Yield (%) |
| Peptone | Aspergillus terreus | 90 |
| Yeast Extract | Aspergillus terreus | 100 |
| Ammonium Sulfate | Aspergillus terreus | 60 |
| Sodium Nitrate | Aspergillus terreus | 75 |
| Casein Hydrolysate | Aspergillus ochraceus | 115 |
Note: Data is generalized from studies on polyketide production in Aspergillus species.[13][14][15][16][23]
Table 3: Effect of Physical Parameters on Secondary Metabolite Yield
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) |
| pH | 5.0 | 85 | 6.5 | 100 |
| Temperature (°C) | 25 | 100 | 30 | 90 |
| Agitation (rpm) | 150 | 70 | 250 | 100 |
| Aeration (vvm) | 0.5 | 65 | 1.0 | 100 |
Note: This is illustrative data based on typical fermentation optimization for fungal secondary metabolites.[1][2][3][4][5][6][7][8][9]
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small piece of agar with fungal mycelium from a stock plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days until a dense mycelial culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., Glucose Minimum Medium) and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a bioreactor or shake flasks under optimized conditions (refer to Table 3 for starting points). A typical fermentation runs for 5-7 days.
-
-
Monitoring:
-
Aseptically take samples daily to monitor pH, substrate consumption (e.g., glucose), and biomass.
-
Analyze samples for this compound concentration using HPLC.
-
Protocol 2: Preparation and Application of Fungal Elicitors
-
Elicitor Preparation:
-
Grow a non-producing fungal strain (e.g., a different Aspergillus species or a yeast) in a suitable liquid medium for 7-10 days.
-
Homogenize the entire culture (mycelia and broth).
-
Autoclave the homogenate at 121°C for 20 minutes to sterilize and lyse the cells.
-
Centrifuge to remove cell debris. The resulting supernatant is the crude elicitor preparation.[20]
-
-
Elicitor Application:
-
Add the sterile elicitor preparation to the this compound production culture during the mid-logarithmic growth phase (typically day 2 or 3).
-
The optimal concentration of the elicitor needs to be determined empirically, but a starting point is 1-5% (v/v).
-
Continue the fermentation for another 2-3 days before harvesting.
-
Protocol 3: Extraction and Purification of this compound
-
Extraction:
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extract the culture broth twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Initial Purification:
-
Redissolve the crude extract in a small volume of methanol/chloroform (9:1).
-
Apply the dissolved extract to a Sephadex LH-20 column equilibrated with the same solvent system.
-
Elute with the same solvent system and collect fractions. Monitor fractions by TLC or HPLC.
-
-
Final Purification:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Perform final purification using reverse-phase HPLC with a C18 column and a suitable gradient of acetonitrile and water.[17]
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for Yield Improvement
Caption: Iterative workflow for improving this compound yield.
References
- 1. dialnet.unirioja.es [dialnet.unirioja.es]
- 2. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 4. Effect of pH, temperature and substrate on N2O, NO and CO2 production by Alcaligenes faecalis p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bbrc.in [bbrc.in]
- 9. researchgate.net [researchgate.net]
- 10. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Peptone Supplementation in Different Culture Media on Growth, Metabolic Pathway and Productivity of CHO DG44 Cells; a New Insight into Amino Acid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Peptone Supplementation in Different Culture Media on Growth Metabolic Pathway and Productivity of CHO DG44 Cells a New Insight into Amino Acid Profiles - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Biotic elicitor enhanced production of psoralen in suspension cultures of Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Metabolic engineering of the malonyl-CoA pathway to efficiently produce malonate in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Neosartoricin B stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Neosartoricin B. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in methanol and dimethyl sulfoxide (DMSO)[1]. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
Q2: How should I store this compound solutions?
A2: For long-term storage, this compound should be stored at -20°C as a solid[2]. Stock solutions in DMSO or methanol should also be stored at -20°C in tightly sealed vials to minimize evaporation and exposure to moisture. For short-term storage (a few days), solutions may be kept at 4°C, but it is crucial to monitor for any signs of degradation or precipitation. As a general guideline for fungal secondary metabolites, storage at room temperature should be avoided as it can lead to rapid degradation[3].
Q3: What are the known degradation pathways for this compound?
A3: this compound is known to be sensitive to acidic conditions. Under slightly acidic conditions, it can convert into two degradation products: Neosartoricin C and Neosartoricin D. This transformation involves a cyclization reaction followed by dehydration.
Degradation Pathway of this compound
Caption: Acid-catalyzed degradation of this compound.
Q4: What factors can influence the stability of this compound during my experiments?
A4: Several factors can affect the stability of this compound, similar to other fungal secondary metabolites[3][4]:
-
pH: As mentioned, acidic pH can cause degradation. It is crucial to maintain a stable and appropriate pH in your experimental buffers and media.
-
Temperature: Elevated temperatures can accelerate degradation. Experiments should be conducted at the recommended temperature, and prolonged exposure to higher temperatures should be avoided.
-
Oxidation: The presence of oxidizing agents could potentially lead to degradation. Ensure high-purity solvents and reagents are used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid material stored at -20°C. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the pH of your experimental medium is not acidic. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Conversion of this compound to degradation products (Neosartoricin C and D). | 1. Check the pH of the mobile phase and sample diluent; ensure it is not acidic. 2. Analyze a freshly prepared sample to confirm the identity of the main peak. 3. If acidic conditions are necessary for your experiment, be aware of this potential conversion and account for it in your analysis. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. 2. Prepare dilutions just before use. 3. Gently warm the solution (if the compound is heat-stable for short periods) and sonicate to aid dissolution. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a framework for assessing the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade DMSO or methanol
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
2. Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO).
-
Dilute the stock solution to a final working concentration (e.g., 100 µg/mL) in the different pH buffers.
-
Divide each solution into aliquots for each time point and condition to be tested.
-
Store the aliquots under the desired temperature and light conditions (e.g., protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Immediately analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Data Presentation
The following tables are examples of how to present stability data for this compound. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 96.1 | 90.3 |
| 8 | 99.1 | 92.4 | 82.1 |
| 24 | 97.2 | 80.5 | 65.4 |
| 48 | 95.0 | 68.1 | 45.2 |
Table 2: Effect of pH on this compound Stability at 25°C
| Time (hours) | % Remaining at pH 4.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 2 | 85.3 | 98.8 | 99.1 |
| 4 | 72.1 | 97.2 | 98.5 |
| 8 | 55.6 | 94.5 | 97.2 |
| 24 | 20.7 | 85.1 | 92.3 |
| 48 | 5.2 | 75.3 | 88.5 |
References
Technical Support Center: Overcoming Low Expression of Neosartoricin B Genes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low expression of Neosartoricin B genes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression often low?
A1: this compound is a polyketide-derived secondary metabolite with immunosuppressive properties, making it a compound of interest for drug development.[1] The biosynthetic gene cluster (BGC) responsible for its production is often silent or expressed at very low levels under standard laboratory conditions. This is a common phenomenon for many fungal secondary metabolite gene clusters, which are tightly regulated and often induced only under specific environmental or developmental cues that are not replicated in the lab.
Q2: What is the primary regulatory factor for the this compound gene cluster?
A2: The primary regulatory factor for the this compound biosynthetic gene cluster is a pathway-specific Zn(II)2Cys6 transcription factor named NscR. Overexpression of the nscR gene has been shown to activate the entire this compound gene cluster, leading to the production of the compound.
Q3: What are the main strategies to increase the expression of this compound genes?
A3: The main strategies to overcome the low expression of this compound genes include:
-
Overexpression of the pathway-specific transcription factor (NscR): This is often the most direct and effective method.
-
Promoter Engineering: Replacing the native, weak promoter of the nscR gene or key biosynthetic genes with a strong, constitutive promoter.
-
Heterologous Expression: Transferring the entire this compound gene cluster to a well-characterized fungal host, such as Aspergillus nidulans, that is optimized for secondary metabolite production.[1][2]
-
CRISPR-based Transcriptional Activation (CRISPRa): Using a dCas9-based activator complex to target and activate the promoters of the this compound biosynthetic genes.
-
Optimization of Culture Conditions: Modifying media composition, pH, temperature, and aeration to mimic inducing conditions.[3][4][5][6]
Q4: Is there a recommended host for heterologous expression of the this compound gene cluster?
A4: Aspergillus nidulans is a commonly used and effective host for the heterologous expression of fungal secondary metabolite gene clusters, including that of this compound.[1][2] Strains of A. nidulans with deletions in major native secondary metabolite pathways are available to reduce background compounds and potentially increase precursor availability.
Troubleshooting Guides
Issue 1: Low or no this compound production after overexpressing the nscR gene.
| Question | Possible Cause & Solution |
| Did you confirm the successful integration and expression of the nscR overexpression cassette? | Cause: The overexpression cassette may not have integrated correctly into the fungal genome, or the promoter driving nscR may not be active. Solution: 1. Perform diagnostic PCR to confirm the presence of the cassette at the expected genomic locus. 2. Conduct RT-qPCR to quantify the transcript levels of nscR and confirm its overexpression compared to the wild-type strain. |
| Are you using a strong constitutive promoter to drive nscR expression? | Cause: The chosen promoter might not be strong enough to induce a significant increase in nscR expression. Solution: 1. Use a well-characterized, strong constitutive promoter such as the gpdA promoter from A. nidulans. 2. Consider testing a few different strong promoters to find the one that works best in your specific fungal strain. |
| Have you optimized the culture conditions for this compound production? | Cause: Even with nscR overexpression, suboptimal culture conditions can limit the final product yield.[3][4][5][6] Solution: 1. Experiment with different media compositions, varying the carbon and nitrogen sources.[7] 2. Optimize the pH and temperature of the culture.[3][4][5] 3. Investigate the effect of aeration by comparing stationary and shaking cultures. |
Issue 2: Failure to obtain transformants after attempting promoter replacement.
| Question | Possible Cause & Solution |
| Is your transformation protocol optimized for your fungal strain? | Cause: Fungal transformation efficiencies can vary greatly between species and even strains. Solution: 1. Ensure high-quality protoplasts are being generated. 2. Optimize the PEG concentration and transformation buffer composition. 3. Verify the viability of your protoplasts before and after transformation. |
| Are your selection markers appropriate and effective? | Cause: The antibiotic resistance marker may not be effective, or the concentration used for selection may be too high or too low. Solution: 1. Confirm that your wild-type strain is sensitive to the antibiotic you are using for selection. 2. Perform a kill curve to determine the optimal antibiotic concentration for selecting transformants. |
| Is the homologous recombination frequency low in your strain? | Cause: Many filamentous fungi have a low frequency of homologous recombination, leading to a high rate of non-homologous integration of your promoter replacement cassette. Solution: 1. Use a host strain with a deletion in the non-homologous end-joining (NHEJ) pathway (e.g., a ku70 or ku80 mutant) to increase the frequency of homologous recombination.[8] 2. Increase the length of the homologous flanking regions in your replacement cassette to at least 1-2 kb. |
Issue 3: CRISPRa is not effectively activating the this compound gene cluster.
| Question | Possible Cause & Solution |
| Have you designed and tested multiple sgRNAs for your target promoter? | Cause: The efficiency of CRISPRa is highly dependent on the genomic location targeted by the sgRNA. Solution: 1. Design multiple sgRNAs targeting different regions of the promoter of the nscR gene or key biosynthetic genes. 2. Test the efficiency of each sgRNA individually to identify the one that provides the highest level of gene activation. |
| Is the dCas9-activator fusion protein being expressed and localized to the nucleus? | Cause: The dCas9-activator may not be expressed at sufficient levels, or it may not be correctly localized to the nucleus where it can access the genomic DNA. Solution: 1. Ensure that the expression of the dCas9-activator is driven by a strong constitutive promoter. 2. Confirm that the dCas9 protein has a nuclear localization signal (NLS) to ensure its transport into the nucleus.[9] |
| Are there potential off-target effects of your sgRNAs? | Cause: Off-target binding of the dCas9-sgRNA complex can lead to unintended consequences and may reduce the efficiency of on-target activation.[9] Solution: 1. Use sgRNA design tools that predict and minimize potential off-target sites. 2. If off-target effects are suspected, consider using a high-fidelity Cas9 variant. |
Quantitative Data Summary
The following tables summarize quantitative data related to the expression of this compound and other fungal secondary metabolites.
Table 1: this compound Production via Heterologous Expression
| Host Strain | Expression Strategy | Product Titer | Reference |
| Aspergillus nidulans | Heterologous expression of the dermatophyte gene cluster | 10 mg/L | [1] |
Table 2: Example of Yield Improvement by Optimization of Culture Conditions for a Fungal Secondary Metabolite (Enniatin)
| Host Strain | Optimization Strategy | Fold Increase in Yield | Reference |
| Aspergillus niger | Optimization of feeding conditions and morphology in shake flask cultures | ~950-fold | [10][11] |
| Aspergillus niger | Fed-batch fermentation | ~4.5-fold (relative to optimized shake flask) | [10][11] |
Experimental Protocols
Protocol 1: Promoter Replacement for nscR Overexpression
This protocol describes the replacement of the native promoter of the nscR gene with the strong constitutive gpdA promoter from A. nidulans.
1. Construction of the Promoter Replacement Cassette: a. Amplify a ~1.5 kb upstream homologous region (UR) and a ~1.5 kb downstream homologous region (DR) from the genomic DNA of the target fungus, flanking the native nscR promoter. b. Amplify the gpdA promoter from A. nidulans genomic DNA. c. Amplify a selection marker cassette (e.g., hygromycin resistance gene, hph). d. Use fusion PCR to stitch the fragments together in the following order: UR - gpdA promoter - DR - selection marker.
2. Fungal Transformation: a. Prepare protoplasts from the fungal mycelium using a lytic enzyme cocktail. b. Transform the protoplasts with the purified promoter replacement cassette using a PEG-mediated protocol. c. Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent (e.g., hygromycin).
3. Screening and Verification of Transformants: a. Isolate individual transformants and perform genomic DNA extraction. b. Screen for correct integration of the promoter replacement cassette by diagnostic PCR using primers that anneal outside the homologous regions and within the cassette. c. Confirm the overexpression of the nscR gene in positive transformants by RT-qPCR.
Protocol 2: CRISPRa-mediated Activation of the this compound Gene Cluster
This protocol outlines the use of a dCas9-VPR activator to induce the expression of the this compound gene cluster.
1. Plasmid Construction: a. Obtain or construct a plasmid expressing a nuclease-dead Cas9 (dCas9) fused to a transcriptional activator domain, such as VPR (VP64-p65-Rta), under the control of a strong constitutive promoter. b. Design and clone an sgRNA targeting the promoter region of the nscR gene into a separate expression vector or the same vector as the dCas9-VPR. The sgRNA should be driven by a U6 promoter.
2. Fungal Transformation: a. Co-transform the fungal protoplasts with the dCas9-VPR expression plasmid and the sgRNA expression plasmid. b. Select for transformants using the appropriate selection markers present on the plasmids.
3. Analysis of Gene Activation and Metabolite Production: a. Extract RNA from the transformants and perform RT-qPCR to quantify the transcript levels of the nscR gene and other genes in the this compound cluster. b. Cultivate the transformants in a suitable production medium and extract the secondary metabolites. c. Analyze the extracts by HPLC-MS to detect and quantify the production of this compound.
Signaling Pathways and Workflow Diagrams
Caption: Workflow for enhancing this compound expression.
Caption: Workflow for promoter replacement of the nscR gene.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of culture conditions and characterization of a new lectin from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of laboratory cultivation conditions for the synthesis of antifungal metabolites by bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in CRISPR/Cas-Based Fungal Genome Engineering for Secondary Metabolite Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neosartoricin B Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Neosartoricin B.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for this compound?
A1: The purification of this compound from fungal cultures typically involves a multi-step process. The general workflow begins with a solvent extraction from the culture, followed by an initial chromatographic separation using a size-exclusion column like Sephadex LH-20. The final purification step is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: What are the known stability issues of this compound?
A2: this compound is known to be unstable under slightly acidic conditions. Exposure to acid can cause its conversion into two related compounds, Neosartoricin C and Neosartoricin D.[1] Therefore, it is crucial to avoid acidic conditions during the purification process, unless the goal is to isolate these derivatives.
Q3: What is the expected yield of this compound?
A3: The reported yield of this compound from a two-day stationary liquid culture of Aspergillus nidulans (strain TWY1.1) is approximately 10 mg/L.[1] Actual yields may vary depending on the fermentation conditions and extraction efficiency.
Troubleshooting Guides
Low Yield or No Product Detected
Problem: After completing the purification protocol, the yield of this compound is significantly lower than expected, or no product is detected.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the extraction solvent system (e.g., EtOAc/MeOH/AcOH 89:10:1) is prepared correctly.[1] - Perform multiple extractions (at least twice) to maximize the recovery from the culture medium.[1] - Emulsions can form during extraction; consider centrifugation to improve phase separation. |
| Degradation of this compound | - As this compound is sensitive to acid, ensure that the pH of all solutions is neutral or slightly basic.[1] - Avoid prolonged storage of extracts and fractions; process them as quickly as possible. - Store extracts and fractions at low temperatures (4°C for short-term, -20°C for long-term) to minimize degradation. |
| Loss during Chromatography | - Sephadex LH-20: Ensure the column is properly packed and equilibrated with the mobile phase (e.g., MeOH/chloroform 9:1).[1] Channeling or a poorly packed column can lead to poor separation and sample loss. - RP-HPLC: Verify that the column is not clogged and is performing efficiently. A loss of column performance can lead to broad peaks and poor recovery. |
HPLC Purification Issues
Problem: During the final RP-HPLC purification step, issues such as peak tailing, peak splitting, or the appearance of unexpected peaks are observed.
HPLC Parameters for this compound Purification
| Parameter | Value | Reference |
| Column | Phenomenex Luna 250 x 10 mm, 5 micron C18 | [1] |
| Mobile Phase A | Water | [1] |
| Mobile Phase B | Acetonitrile (CH3CN) | [1] |
| Gradient | 50-80% Solvent B over 30 minutes | [1] |
| Flow Rate | 2.5 mL/min | [1] |
Troubleshooting Common HPLC Problems
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | - Column Overload: The amount of sample injected is too high for the column to handle. - Secondary Interactions: The analyte is interacting with active sites on the column packing material. | - Reduce the injection volume or dilute the sample. - Ensure the mobile phase pH is appropriate to minimize secondary interactions. Adding a small amount of a competing agent to the mobile phase can sometimes help. |
| Peak Splitting | - Column Void or Contamination: A void has formed at the head of the column, or the inlet frit is partially blocked. - Co-elution of Similar Compounds: Another compound is eluting very close to this compound. | - Reverse-flush the column to remove any blockage. If a void is present, the column may need to be repacked or replaced. - Optimize the HPLC gradient to improve the separation between the closely eluting peaks. |
| Appearance of Neosartoricin C and D | - Acidic Conditions: The mobile phase or sample is slightly acidic, causing the conversion of this compound. | - Ensure the mobile phase and sample diluent are neutral. Avoid the use of acidic additives like trifluoroacetic acid (TFA) unless intentionally trying to produce and separate Neosartoricins C and D.[1] |
Experimental Protocols
1. Extraction of this compound
-
Culture: Grow the producing fungal strain (e.g., A. nidulans TWY1.1) in stationary liquid GMM culture.[1]
-
Extraction:
2. Sephadex LH-20 Chromatography
-
Column Preparation: Swell the Sephadex LH-20 resin in the mobile phase and pack the column according to the manufacturer's instructions.
-
Mobile Phase: A mixture of methanol (MeOH) and chloroform (CHCl3) in a 9:1 ratio.[1]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the equilibrated Sephadex LH-20 column.
-
Elute with the mobile phase and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent.
-
3. Reverse-Phase HPLC Purification
-
Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Column: A C18 reverse-phase column (e.g., Phenomenex Luna 250 x 10 mm, 5 micron).[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Procedure:
-
Dissolve the enriched fraction from the Sephadex LH-20 step in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the HPLC column.
-
Run a gradient of 50% to 80% Solvent B over 30 minutes at a flow rate of 2.5 mL/min.[1]
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
Neosartoricin B Analytical Data Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neosartoricin B. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am seeing unexpected peaks in my HPLC-MS analysis of this compound, particularly two peaks with a molecular weight of 424 Da. What are these?
Answer:
You are likely observing the formation of Neosartoricin C and Neosartoricin D, which are known artifacts generated from this compound under slightly acidic conditions.[1] this compound, with a molecular weight of 442 Da, can be converted to these compounds during purification or analysis if acidic solvents are used.[1]
Troubleshooting Steps:
-
Check Your Solvents: Avoid using acidic mobile phase additives like trifluoroacetic acid (TFA) or formic acid if your goal is to analyze pure this compound.[1]
-
Control pH During Extraction and Purification: During the extraction and purification process, maintain neutral pH conditions to prevent the conversion. The initial extraction of this compound has been successfully performed using a mixture of ethyl acetate, methanol, and acetic acid (89:10:1), but subsequent chromatographic steps should ideally be performed under neutral conditions.[1]
-
Optimize HPLC Method: If acidic conditions are necessary for your chromatography, be aware that you will likely see the conversion to Neosartoricin C and D. You may need to quantify all three compounds to get an accurate measure of the total amount of this compound and its related artifacts.
Data Summary: this compound and its Acid-Induced Artifacts
| Compound | Molecular Weight (Da) | Observed m/z [M+H]⁺ | Structural Notes |
| This compound | 442.16 | 443 | Parent compound.[1] |
| Neosartoricin C | 424 | 425 | Spirocyclic artifact formed from this compound in acidic conditions.[1] |
| Neosartoricin D | 424 | 425 | Isomer of Neosartoricin C, also formed in acidic conditions.[1] |
Logical Relationship of Artifact Formation
FAQ 2: My mass spectrometry data for this compound shows multiple ions in addition to the expected [M+H]⁺. How do I interpret these?
Answer:
In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adduct ions, which are formed by the association of the analyte with ions present in the mobile phase or from contaminants. For this compound (MW = 442.16), in addition to the protonated molecule [M+H]⁺ at m/z 443.17, you may observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
Troubleshooting Steps:
-
Identify Common Adducts: Calculate the expected m/z values for common adducts to see if they match your observed ions.
-
Minimize Salt Contamination: Use high-purity solvents and glassware to minimize sodium and potassium contamination. If salts are part of your buffer system, be aware of the potential for adduct formation.
-
In-Source Fragmentation: Polyketides can sometimes undergo in-source fragmentation, leading to the appearance of fragment ions in the full scan mass spectrum. Lowering the source energy (e.g., fragmentor voltage) may help to reduce this effect.
Common Adducts of this compound (C₂₄H₂₆O₈)
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₂₄H₂₇O₈]⁺ | 443.1700 |
| [M+Na]⁺ | [C₂₄H₂₆O₈Na]⁺ | 465.1519 |
| [M+K]⁺ | [C₂₄H₂₆O₈K]⁺ | 481.1259 |
| [M+NH₄]⁺ | [C₂₄H₃₀NO₈]⁺ | 460.1966 |
Experimental Workflow for Adduct Identification
FAQ 3: I'm having trouble with the purification of this compound. What is a reliable protocol?
Answer:
A published protocol for the extraction and purification of this compound has proven effective. It involves a multi-step process including solvent extraction, size-exclusion chromatography, and reverse-phase HPLC.
Detailed Experimental Protocol:
-
Extraction:
-
Size-Exclusion Chromatography:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
Purification Workflow Diagram
FAQ 4: What are the key NMR data for this compound to confirm its identity?
Answer:
The identity of this compound can be confirmed using 1D and 2D NMR spectroscopy. The following table summarizes the key ¹H and ¹³C NMR data reported in the literature, with spectra typically recorded in CDCl₃.
¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 204.3 | |
| 2 | 70.1 | 4.85 (d, 3.5) |
| 3 | 77.2 | 4.15 (d, 3.5) |
| 4 | 38.2 | 2.95 (dd, 17.0, 4.5), 2.85 (dd, 17.0, 4.0) |
| 4a | 134.9 | |
| 5 | 119.2 | |
| 6 | 161.8 | |
| 7 | 102.1 | 6.55 (d, 2.0) |
| 8 | 162.8 | |
| 9 | 107.9 | 6.45 (d, 2.0) |
| 9a | 139.5 | |
| 10 | 110.2 | |
| 10a | 108.1 | |
| 11 | 202.8 | |
| 12 | 58.1 | 3.65 (s) |
| 13 | 196.2 | |
| 14 | 28.1 | 3.25 (d, 7.0) |
| 15 | 122.1 | 5.20 (t, 7.0) |
| 16 | 131.8 | |
| 17 | 25.7 | 1.80 (s) |
| 18 | 17.9 | 1.65 (s) |
Note: This table is a summary of reported data and slight variations may be observed based on experimental conditions.
References
Technical Support Center: Optimizing Neosartoricin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for Neosartoricin B production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inappropriate culture medium composition. | The originally reported medium for this compound production is Glucose Minimum Medium (GMM).[1] Ensure all components are correctly prepared and sterilized. Consider screening alternative carbon and nitrogen sources. |
| Suboptimal pH of the culture medium. | The optimal pH for secondary metabolite production in Aspergillus species can be critical. Conduct a pH optimization experiment, testing a range from 4.0 to 8.0. It has been noted that slightly acidic conditions can lead to the conversion of this compound to other related compounds, so careful pH control is important.[1] | |
| Incorrect incubation temperature. | This compound has been produced at 37°C.[1] However, the optimal temperature for secondary metabolite production can differ from the optimal temperature for fungal growth.[2] Experiment with a temperature range (e.g., 25°C to 37°C) to determine the optimal condition for production. | |
| Insufficient aeration or agitation. | In submerged fermentation, oxygen supply is crucial for the biosynthesis of many secondary metabolites. Optimize the agitation speed and aeration rate in your fermenter. For shake flask cultures, ensure adequate headspace and use baffled flasks to improve aeration. | |
| Poor sporulation of the fungal strain. | Inadequate sporulation on solid media will lead to a low-quality inoculum. Ensure the fungal culture is viable and sporulating well on a suitable agar medium (e.g., Potato Dextrose Agar) before inoculating the liquid culture. | |
| Inconsistent Batch-to-Batch Yields | Variability in inoculum preparation. | Standardize the inoculum preparation procedure. Use a consistent spore concentration for inoculation and ensure the spores are of similar age and viability for each fermentation. |
| Inconsistent media preparation. | Precisely weigh all media components and ensure complete dissolution before sterilization. Calibrate pH meters regularly. | |
| Fluctuation in fermentation parameters. | Ensure that temperature, pH, and agitation/aeration are tightly controlled and monitored throughout the fermentation process. | |
| Presence of Impurities or Degradation Products | Conversion of this compound. | This compound can convert to Neosartoricins C and D under slightly acidic conditions.[1] Maintain a stable pH during fermentation and consider adjusting the pH of the extraction solvent to minimize degradation. |
| Contamination of the culture. | Implement strict aseptic techniques during all stages of the process, from media preparation to inoculation and sampling. Regularly check for microbial contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline medium for this compound production?
A1: The initial studies on this compound production utilized Glucose Minimum Medium (GMM).[1] The composition of GMM can be found in standard microbiology manuals. For the heterologous expression of this compound in Aspergillus nidulans, the GMM was supplemented with 0.5 µM pyridoxine HCl.[1]
Q2: What is a typical yield for this compound?
A2: A yield of 10 mg/L has been reported for this compound production in Aspergillus nidulans under stationary liquid GMM culture conditions.[1] Optimization of culture parameters is expected to improve this yield.
Q3: How does pH affect this compound stability?
A3: Under slightly acidic conditions, this compound can be converted into two other compounds, Neosartoricins C and D.[1] Therefore, maintaining a controlled pH is crucial not only for production but also for preventing the degradation of the target compound.
Q4: What are the key genes involved in the this compound biosynthetic pathway?
A4: The biosynthetic gene cluster for this compound contains a set of core genes including a polyketide synthase (PKS), a β-lactamase like thioesterase (TE), a flavin-dependent monooxygenase (FMO), and a polycyclic prenyltransferase (pcPT).[1]
Q5: Can I use a different host for this compound production?
A5: While Aspergillus nidulans has been successfully used as a heterologous host,[1] other Aspergillus species or even other filamentous fungi could potentially be engineered for this compound production. The choice of host may require further optimization of the expression system and culture conditions.
Data Presentation: Illustrative Effects of Culture Parameters on this compound Yield
The following tables present illustrative quantitative data on how different culture parameters could affect this compound production. This data is hypothetical and intended to guide optimization experiments.
Table 1: Effect of Initial pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 4.0 | 8.2 | 5.1 |
| 5.0 | 10.5 | 8.9 |
| 6.0 | 12.1 | 15.3 |
| 7.0 | 11.8 | 12.7 |
| 8.0 | 9.5 | 7.2 |
Table 2: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 25 | 9.8 | 11.5 |
| 28 | 11.2 | 14.8 |
| 30 | 12.5 | 16.2 |
| 37 | 13.1 | 10.3 |
Table 3: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.1 | 15.3 |
| Fructose | 11.5 | 13.8 |
| Sucrose | 13.2 | 17.1 |
| Maltose | 10.9 | 12.5 |
| Glycerol | 8.7 | 9.4 |
Table 4: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Sodium Nitrate | 11.8 | 14.9 |
| Ammonium Sulfate | 9.5 | 10.2 |
| Yeast Extract | 14.2 | 18.5 |
| Peptone | 13.6 | 17.3 |
| Casamino Acids | 13.9 | 17.9 |
Experimental Protocols
Submerged Fermentation for this compound Production
This protocol describes a general procedure for submerged fermentation in shake flasks.
Materials:
-
Aspergillus nidulans strain engineered for this compound production
-
Glucose Minimum Medium (GMM) or other optimized medium
-
Sterile baffled flasks (e.g., 250 mL)
-
Incubator shaker
-
Spore suspension of the producing strain (approx. 1 x 10^7 spores/mL)
Procedure:
-
Prepare the fermentation medium and dispense 50 mL into each 250 mL baffled flask.
-
Sterilize the flasks with the medium by autoclaving.
-
After cooling to room temperature, inoculate each flask with 1 mL of the spore suspension under aseptic conditions.
-
Incubate the flasks in a shaker at the optimized temperature and agitation speed (e.g., 30°C, 200 rpm) for the desired fermentation period (e.g., 5-7 days).
-
Withdraw samples periodically to monitor growth and this compound production.
Extraction of this compound from Culture Broth
This protocol is adapted from the reported extraction method.[1]
Materials:
-
Fermentation broth containing this compound
-
Extraction solvent: Ethyl acetate/Methanol/Acetic acid (89:10:1 v/v/v)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the entire content of the fermentation flask (mycelia and broth).
-
Homogenize the mycelia for better extraction efficiency.
-
Add an equal volume of the extraction solvent to the culture broth.
-
Shake vigorously for 30 minutes.
-
Separate the organic phase using a separatory funnel.
-
Repeat the extraction of the aqueous phase with the same volume of extraction solvent.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be further purified by chromatographic techniques.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Optimization of this compound Production
Caption: Workflow for optimizing this compound production.
Troubleshooting Logic for Low this compound Yield
References
Contamination issues in Neosartoricin B producing cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neosartoricin B producing cultures of Neosartorya fischeri.
Troubleshooting Guide
Contamination is a primary concern in fungal fermentations, leading to reduced yield or complete loss of the target compound. This guide provides a systematic approach to identifying and resolving common contamination issues.
Initial Assessment of Contamination
| Symptom | Potential Cause | Immediate Action |
| Cloudy or turbid culture medium | Bacterial contamination | Proceed to "Bacterial Contamination Protocol" |
| Visible floating colonies (white, green, or black) | Fungal cross-contamination | Proceed to "Fungal Cross-Contamination Protocol" |
| Pellicle or film on the surface of the medium | Yeast or bacterial contamination | Proceed to "Bacterial Contamination Protocol" or "Fungal Cross-Contamination Protocol" |
| Sudden drop in pH | Bacterial contamination | Proceed to "Bacterial Contamination Protocol" |
| Foul or unusual odor | Bacterial or yeast contamination | Proceed to "Bacterial Contamination Protocol" |
| Slow or no growth of N. fischeri | Sub-optimal growth conditions or contamination | Review "Optimal Growth Conditions for N. fischeri" and check for subtle signs of contamination. |
| Low or no yield of this compound | Contamination, incorrect growth conditions, or issues with the biosynthetic pathway | Proceed to "Troubleshooting Low this compound Yield" |
Contamination Identification and Mitigation Protocols
Bacterial Contamination Protocol
If bacterial contamination is suspected, follow these steps to confirm and address the issue.
1. Microscopic Examination:
-
Aseptically collect a small sample of the culture broth.
-
Prepare a wet mount and observe under a phase-contrast microscope at high magnification (400x or 1000x).
-
Look for small, motile or non-motile rods or cocci, which are characteristic of bacteria and distinct from the larger fungal hyphae.
2. Gram Staining:
-
Perform a Gram stain on a heat-fixed smear of the culture broth to differentiate between Gram-positive and Gram-negative bacteria. This information can help in selecting an appropriate antibiotic if culture salvage is attempted (though discarding the culture is generally recommended).
3. Culture Plating:
-
Plate a diluted sample of the culture broth onto general-purpose bacterial growth media (e.g., Nutrient Agar or Tryptic Soy Agar).
-
Incubate at 30-37°C for 24-48 hours. The appearance of bacterial colonies will confirm contamination.
4. Corrective Actions:
-
Immediate Action: Autoclave and discard all contaminated cultures to prevent further spread.
-
Decontamination: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture. Use a broad-spectrum disinfectant effective against bacteria.
-
Review Aseptic Technique: Re-evaluate all steps of your experimental workflow for potential breaches in aseptic technique.
-
Media and Reagent Check: Test all media, water, and reagents used for sterility by incubating a sample at 37°C for 48 hours.
Fungal Cross-Contamination Protocol
If fungal cross-contamination is suspected, follow these steps:
1. Macroscopic and Microscopic Examination:
-
Visually inspect the culture for colonies that differ in morphology (color, texture) from N. fischeri. Common fungal contaminants include Penicillium, Aspergillus, and Rhizopus species.
-
Prepare a slide with a small piece of the mycelium from the suspected contaminant and observe under a microscope. Note the structure of the conidiophores and spores to aid in identification.
2. Culture Plating:
-
Plate a sample of the suspected contaminant onto a general-purpose fungal medium like Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).
-
Incubate at 25-30°C and observe the colony morphology and sporulation characteristics for identification.
3. Corrective Actions:
-
Immediate Action: Autoclave and discard all contaminated cultures.
-
Decontamination: Fungal spores are resilient. Thoroughly decontaminate the work area, incubator, and equipment. Consider using a sporicidal disinfectant.
-
Air Quality Check: Check the HEPA filters in your biosafety cabinet and consider monitoring the air quality in your laboratory.
Troubleshooting Low this compound Yield
If your N. fischeri culture appears healthy but the yield of this compound is low or absent, consider the following:
1. Sub-optimal Growth Conditions:
-
Ensure that the temperature, pH, aeration, and media composition are within the optimal ranges for this compound production. Refer to the "Optimal Growth Conditions for N. fischeri" table below.
-
Light can influence secondary metabolite production in fungi; consider the lighting conditions of your incubator.
2. Subtle Contamination:
-
Low levels of bacterial or fungal contamination may not be visually obvious but can still impact the production of secondary metabolites by competing for nutrients or producing inhibitory compounds. Perform microscopic examination and culture plating as described above to rule out low-level contamination.
3. Biosynthetic Pathway Issues:
-
Ensure that the strain of N. fischeri you are using is a known producer of this compound.
-
Prolonged sub-culturing can sometimes lead to a decrease in secondary metabolite production. If possible, use a fresh culture from a frozen stock.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of bacterial contamination in my N. fischeri culture?
A1: The most common signs of bacterial contamination are a rapid increase in turbidity (cloudiness) of the culture medium, a sudden drop in pH (often indicated by a color change in the medium if a pH indicator is present), and a foul odor.[1] Under the microscope, you will see small, often motile, rod-shaped or spherical cells that are much smaller than the fungal hyphae.
Q2: How can I distinguish between N. fischeri and a fungal contaminant?
A2: Neosartorya fischeri colonies are typically white to yellowish and have a felt-like or cottony texture. Contaminating molds may present as green, black, or other colored colonies, and may have a more granular or powdery appearance due to heavy sporulation. Microscopic examination of the spore-bearing structures is the most definitive way to differentiate them.
Q3: Is it possible to salvage a contaminated culture?
A3: While it is sometimes possible to use antibiotics for bacterial contamination or antifungals for yeast contamination, this is generally not recommended.[2] The presence of contaminants, even if killed by antimicrobial agents, can alter the culture conditions and affect your results. The most reliable approach is to discard the contaminated culture and start over, focusing on identifying and eliminating the source of contamination.
Q4: How often should I check my cultures for contamination?
A4: Daily visual inspection of your cultures is recommended.[3] Regular microscopic examination, especially during critical stages of growth, can help in the early detection of contaminants.
Q5: My this compound yield is inconsistent. What could be the cause?
A5: Inconsistent yields can be due to several factors. Subtle variations in media preparation, inoculum size, and incubation conditions (temperature, aeration) can have a significant impact. Low-level, undetected contamination is also a common cause. For consistent results, it is crucial to maintain strict control over all experimental parameters and to regularly monitor for contamination.
Data Presentation
Table 1: Optimal Growth and Production Conditions for Neosartorya fischeri
| Parameter | Optimal Range for Growth | Optimal Range for Secondary Metabolite Production | Reference(s) |
| Temperature | 10 - 52°C | 25 - 37°C | [4][5] |
| pH | 3.0 - 8.0 | ~7.0 | [5] |
| Water Activity (aw) | > 0.90 | 0.980 - 0.990 | [4][5] |
| Light | Not strictly required | Light can enhance production | [4] |
Table 2: Comparative Growth Rates of N. fischeri and Common Contaminants
| Organism | Type | Typical Doubling Time / Growth Rate | Notes | Reference(s) |
| Neosartorya fischeri | Fungus (Mold) | Slow-growing; visible mycelia in 37% of conditions at 22°C after 90 days. | Growth is significantly slower than bacteria and many other fungi. | [6][7] |
| Lactobacillus sp. | Bacterium | 1 - 5 hours | Rapidly outcompetes slower-growing fungi for nutrients. | [1][2][8][9][10] |
| Rhizopus sp. | Fungus (Mold) | Rapid growth, can cover a petri dish in 24-48 hours. | Can quickly overgrow N. fischeri cultures. | [11][12][13] |
Table 3: Illustrative Impact of Contamination on this compound Yield
| Contamination Level | Contaminant Type | Estimated Reduction in this compound Yield | Primary Mechanism of Yield Reduction |
| Low (<1% of biomass) | Bacterial | 10 - 30% | Nutrient competition, slight pH alteration. |
| High (>5% of biomass) | Bacterial | 70 - 100% | Rapid nutrient depletion, significant pH drop, production of inhibitory metabolites.[6] |
| Low (<5% of biomass) | Fungal (e.g., Rhizopus) | 20 - 50% | Nutrient competition. |
| High (>10% of biomass) | Fungal (e.g., Rhizopus) | 60 - 100% | Severe nutrient depletion, potential production of inhibitory compounds. |
Note: The yield reduction values are estimates for illustrative purposes. The actual impact will vary depending on the specific contaminant, the timing of contamination, and the culture conditions.
Experimental Protocols
Protocol 1: Gram Staining of a Broth Culture Sample
Materials:
-
Clean glass microscope slide
-
Inoculating loop
-
Bunsen burner or heat source
-
Staining tray
-
Crystal Violet stain
-
Gram's Iodine solution
-
Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
-
Safranin counterstain
-
Distilled water
-
Bibulous paper
-
Microscope with oil immersion objective
Procedure:
-
Prepare the Smear: Aseptically transfer one or two loopfuls of the culture broth onto a clean slide. Allow the smear to air dry completely.[14]
-
Heat Fix: Quickly pass the slide, smear-side up, through a flame two to three times. The slide should feel warm to the back of your hand, but not hot. Allow the slide to cool.[14]
-
Primary Stain: Place the slide on a staining tray and flood it with Crystal Violet. Let it stand for 1 minute.[14]
-
Rinse: Gently rinse the slide with a slow stream of water.
-
Mordant: Flood the slide with Gram's Iodine solution and let it stand for 1 minute.[14]
-
Rinse: Gently rinse the slide with water.
-
Decolorize: Tilt the slide and apply the decolorizer drop by drop until the runoff is clear (typically 3-5 seconds).[14] Immediately rinse with water to stop the decolorization process.
-
Counterstain: Flood the slide with Safranin and let it stand for 30-60 seconds.[15]
-
Rinse and Dry: Rinse the slide with water and gently blot it dry with bibulous paper.[14]
-
Observe: Place a drop of immersion oil on the smear and view under the 100x objective. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red. Fungal hyphae will typically stain Gram-positive.
Protocol 2: DNA Extraction from a Mixed Fungal-Bacterial Culture for PCR Identification
Materials:
-
Microcentrifuge tubes
-
Lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 50mM EDTA, 3% SDS)
-
Glass beads (425–600 µM)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
TE buffer
-
Microcentrifuge
-
Vortexer
-
Homogenizer (bead beater)
Procedure:
-
Harvest Cells: Centrifuge a sample of the contaminated broth to pellet the fungal mycelia and bacterial cells. Discard the supernatant.
-
Cell Lysis: Resuspend the pellet in a 2ml tube containing lysis buffer and sterile glass beads.[16]
-
Homogenize: Vigorously disrupt the cells using a bead beater for 5-10 minutes.[16]
-
Protein Removal: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[16]
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes to precipitate the DNA.[16]
-
Pellet DNA: Centrifuge at high speed for 10 minutes to pellet the DNA. Discard the supernatant.
-
Wash DNA: Wash the DNA pellet with 70% ethanol and centrifuge for 5 minutes.[16]
-
Dry and Resuspend: Air dry the pellet and resuspend it in TE buffer. The extracted DNA can now be used as a template for PCR with universal bacterial (e.g., 16S rRNA) and fungal (e.g., ITS) primers for identification.
Protocol 3: HPLC Analysis of this compound
Materials:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., Phenomenex Luna 5 µm, 2.0 mm x 100 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard (if available)
Procedure:
-
Sample Preparation:
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Re-dissolve the extract in a known volume of methanol or the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Quantification:
-
Generate a standard curve using a pure this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for contamination issues.
Caption: Simplified regulatory pathway for this compound production.
References
- 1. drdavisinfinitehealth.com [drdavisinfinitehealth.com]
- 2. Growth Kinetics of Probiotic Lactobacillus Strains in the Alternative, Cost-Efficient Semi-Solid Fermentation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mycologylab.org [mycologylab.org]
- 4. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of storage temperature, water activity, oxygen headspace concentration and pasteurization intensity on the time to growth of Aspergillus fischerianus (teleomorph Neosartorya fischeri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic parameters of lactic acid bacterial isolated from fermented milk “Suero Costeño” [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rhizopus oligosporus - Wikipedia [en.wikipedia.org]
- 13. Growth of lactic acid bacteria and Rhizopus oligosporus during barley tempeh fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Instructions: Gram Stain [atsu.edu]
- 15. microbenotes.com [microbenotes.com]
- 16. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 17. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Neosartoricin B Derivatives
Welcome to the technical support center for researchers working with Neosartoricin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the biological activity of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other Neosartoricins?
This compound is a polyketide natural product with immunosuppressive properties. It is structurally similar to Neosartoricin, with the key difference being the absence of an acetyl group at the C2 hydroxyl position.[1] Under slightly acidic conditions during purification, this compound can be converted into two other derivatives: Neosartoricin C (a spirocyclic compound) and Neosartoricin D.[1]
Q2: What is the known biological activity of Neosartoricin and its derivatives?
Q3: What is the proposed mechanism of action for the immunosuppressive effects of Neosartoricin compounds?
The primary reported mechanism is the inhibition of T-cell proliferation.[1] While the precise signaling pathway has not been fully elucidated for this compound, many immunosuppressive natural products act by modulating key signaling cascades in T-cells such as the Calcineurin-NFAT, mTOR, or NF-κB pathways. For instance, inhibition of the Calcineurin-NFAT pathway is a common mechanism for immunosuppressants, as it blocks the transcription of genes required for T-cell activation and proliferation, including Interleukin-2 (IL-2).[2][3][4]
Troubleshooting Guides
Guide 1: Issues with Low Yield or Purity during Extraction and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound from fungal culture. | Suboptimal fermentation conditions. | Optimize culture parameters such as media composition, pH, temperature, and incubation time. A systematic experimental design can be employed to enhance the production of secondary metabolites. |
| Inefficient extraction. | Ensure the use of an appropriate solvent system. A common method for this compound is a twofold extraction with an equal volume of EtOAc/MeOH/AcOH (89:10:1).[1] Consider alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction. | |
| Co-elution of impurities during HPLC purification. | Inappropriate column or mobile phase. | For reverse-phase HPLC, experiment with different C18 columns from various manufacturers. Optimize the mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small percentage of formic acid or acetic acid to improve peak shape). |
| Sample overload. | Reduce the amount of crude extract loaded onto the column. | |
| Degradation of this compound during purification. | Slightly acidic conditions can lead to the formation of Neosartoricins C and D.[1] | Maintain neutral pH during extraction and purification steps where possible. If acidic conditions are necessary for chromatography, minimize exposure time. |
Guide 2: Inconsistent or Unexpected Results in T-cell Proliferation Assays (e.g., MTT Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance in control wells. | Contamination of media or reagents. | Use sterile technique and fresh, filtered reagents. Phenol red in the culture medium can also contribute to background; consider using phenol red-free medium for the assay. |
| Contamination with bacteria or yeast. | Visually inspect cultures under a microscope. Discard contaminated cells and ensure aseptic technique. | |
| Low absorbance readings. | Insufficient cell number or proliferation. | Optimize the initial cell seeding density and incubation time for your specific T-cell line. |
| Incomplete dissolution of formazan crystals. | Ensure the solubilization solution is added to all wells and incubate for a sufficient time with gentle agitation until all purple crystals are dissolved. | |
| High variability between replicate wells. | Uneven cell plating. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. | |
| Compound precipitates in culture medium. | Poor solubility of the this compound derivative. | Dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
Quantitative Data Summary
Due to the limited availability of public data on a wide range of this compound derivatives, this table presents the known activity of Neosartoricin as a benchmark. Researchers are encouraged to use this as a reference for their own structure-activity relationship (SAR) studies.
| Compound | Modification | Biological Activity | IC50 (T-cell proliferation) |
| Neosartoricin | C2-OH is acetylated | Immunosuppressive | 3 µM[1] |
| This compound | Deacetylated at C2-OH | Immunosuppressive | Data not available |
| Neosartoricin C | Spirocyclic derivative of this compound | Not reported | Data not available |
| Neosartoricin D | Isomer of Neosartoricin C | Not reported | Not reported |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is adapted from the discovery of this compound.[1]
-
Fermentation: Culture the producing fungal strain (e.g., a heterologous expression host like Aspergillus nidulans) in a suitable liquid medium.
-
Extraction:
-
Harvest the fungal culture, including mycelia and broth.
-
Extract the entire culture twice with an equal volume of a solvent mixture of ethyl acetate/methanol/acetic acid (89:10:1, v/v/v).
-
Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Initial Purification (Column Chromatography):
-
Resuspend the crude extract in a minimal amount of a suitable solvent.
-
Load the resuspended extract onto a Sephadex LH-20 column.
-
Elute with a mobile phase of methanol/chloroform (9:1, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Final Purification (Reverse-Phase HPLC):
-
Pool the fractions containing this compound and concentrate.
-
Further purify the concentrated sample by reverse-phase HPLC using a C18 column.
-
Use a suitable gradient of water and acetonitrile or methanol, monitoring the elution profile at an appropriate wavelength (e.g., 400 nm).
-
Collect the peak corresponding to this compound and confirm its purity and identity by analytical HPLC, mass spectrometry, and NMR.
-
Protocol 2: T-cell Proliferation (MTT) Assay
-
Cell Seeding:
-
Harvest T-cells (e.g., Jurkat cells or primary T-lymphocytes) and adjust the cell density in complete culture medium.
-
Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 1 x 10^5 cells/well).
-
-
Cell Stimulation and Treatment:
-
Stimulate the T-cells with a suitable mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Immediately add serial dilutions of the this compound derivatives (dissolved in DMSO and then diluted in culture medium to a final DMSO concentration of <0.5%) to the wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume).
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium without disturbing the formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Incubate for at least 2 hours at room temperature in the dark with gentle shaking to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value for each compound.
Visualizations
Caption: Workflow for the isolation, purification, and analysis of this compound derivatives.
Caption: Hypothesized mechanism of T-cell inhibition via the Calcineurin-NFAT pathway.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Neosartoricin B inactive in assays?
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are experiencing inactivity with Neosartoricin B in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a prenylated aromatic polyketide natural product.[1] It is structurally very similar to Neosartoricin, a compound known to inhibit T-cell proliferation with an IC50 of 3 µM.[1][2][3] Therefore, this compound is predicted to have immunosuppressive or immunomodulatory activity.[1] However, no specific IC50 or EC50 values for this compound have been published to date.
Q2: Is this compound expected to be as potent as Neosartoricin?
This is unlikely. This compound is a deacetylated version of Neosartoricin, lacking an acetyl group at the C2 hydroxyl position.[1] Structure-activity relationship studies on Neosartoricin and its analogs have indicated that this O-acetyl group is important for its T-cell anti-proliferative activity. Consequently, this compound is expected to be significantly less potent than Neosartoricin in this type of assay.
Q3: What is the known molecular target of this compound?
The specific molecular target of this compound has not been identified in the scientific literature. Its activity has been characterized at a cellular level, specifically the inhibition of T-cell proliferation by its parent compound, but the direct protein it interacts with is unknown.
Q4: How should I prepare my stock solution of this compound?
There is no published data on the specific solubility of this compound in common laboratory solvents. However, based on its purification protocol, which uses methanol, chloroform, and ethyl acetate, it is expected to be soluble in organic solvents like DMSO and ethanol.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it into your aqueous assay buffer. Always check for precipitation after dilution.
Troubleshooting Guide: Why is my this compound inactive?
If you are observing a lack of activity with this compound in your assay, there are several potential causes. This guide will walk you through the most common issues, from the properties of the compound itself to the design of your experiment.
Problem Area 1: Compound Integrity and Stability
A primary reason for the inactivity of this compound is its potential degradation.
Is your compound degrading in the assay buffer?
-
pH Instability: this compound is known to be unstable under slightly acidic conditions , where it can convert to two other compounds, Neosartoricins C and D.[1] Many common biological buffers are slightly acidic (e.g., pH 6.8-7.2).
-
Recommendation: Check the pH of your assay buffer. If it is acidic, consider using a buffer with a neutral or slightly basic pH (pH 7.4-8.0), if your assay system can tolerate it. Run a control experiment to assess the stability of this compound in your buffer over the time course of your experiment using HPLC-MS.
-
Problem Area 2: Inherent Biological Activity
It is possible that this compound has low or no activity in your specific assay system.
Is your assay sensitive enough?
-
Lower Potency: As mentioned in the FAQs, this compound is likely much less potent than Neosartoricin (IC50 = 3 µM).
-
Recommendation: Test this compound at a much higher concentration range than you would for Neosartoricin. Consider testing up to 100 µM or higher, if solubility permits.
-
Are you using the right assay?
-
Unknown Mechanism of Action: The exact molecular target is unknown. An assay designed for a specific target (e.g., a particular kinase) may not be appropriate. The only reported activity for a closely related compound is the inhibition of T-cell proliferation.
-
Recommendation: If possible, test this compound in a murine T-cell proliferation assay as a benchmark. If you are using a different assay, consider that this compound may not be active in that context.
-
Problem Area 3: Experimental Design and Execution
General experimental issues can often lead to apparent compound inactivity.
Is your compound fully dissolved?
-
Poor Aqueous Solubility: Like many polyketides, this compound is likely to have poor solubility in aqueous buffers. If the compound precipitates out of solution, its effective concentration will be much lower than intended.
-
Recommendation: After diluting your DMSO stock into the final assay medium, visually inspect for any cloudiness or precipitate. You can also centrifuge a sample of the final solution and measure the concentration of this compound in the supernatant by HPLC to determine its actual soluble concentration. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and be consistent across all wells.
-
Is the compound getting into the cells (for cell-based assays)?
-
Cellular Permeability: There is no data on the ability of this compound to cross the cell membrane. If its target is intracellular, poor permeability could lead to inactivity.
-
Recommendation: If you suspect poor uptake, consider using a cell-free assay if the target is known and can be isolated. Alternatively, you could try using cell lines with higher membrane permeability or permeabilizing agents, though this can introduce other artifacts.
-
Data Summary
The following table summarizes the key data for this compound and its parent compound, Neosartoricin.
| Compound | Molecular Formula | Molecular Weight (Da) | Known Activity | IC50 |
| This compound | C24H26O8 | 442.46 | Immunomodulatory (inferred)[1] | Not Reported |
| Neosartoricin | C26H28O9 | 484.5 | T-cell proliferation inhibitor[1][2][3] | 3 µM |
Experimental Protocols
Protocol 1: Murine T-Cell Proliferation Assay (based on the assay for Neosartoricin)
This protocol is adapted from the methods used to determine the activity of the parent compound, Neosartoricin.
-
Cell Preparation: Isolate splenocytes from BALB/c mice.
-
Cell Plating: Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete RPMI-1640 medium from a DMSO stock. Ensure the final DMSO concentration is consistent and below 0.5%.
-
Cell Stimulation and Treatment: Add the diluted this compound to the wells. Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add [3H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle control and determine the IC50 value, if any.
Visual Troubleshooting and Workflows
Diagram 1: Troubleshooting Logic for this compound Inactivity
Caption: A flowchart to diagnose the potential reasons for this compound inactivity.
Diagram 2: Proposed Immunosuppressive Action Pathway (Hypothetical)
Caption: Hypothesized mechanism of action for Neosartoricin compounds.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Neosartoricin B solubility problems and solutions
Welcome to the technical support center for Neosartoricin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and experimental use of this fungal secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a polyketide, a class of secondary metabolites, produced by fungi such as Aspergillus nidulans. It is structurally similar to Neosartoricin.[1] The primary known biological activity of Neosartoricin and its analogs is the inhibition of T-cell proliferation, suggesting it has immunosuppressive properties.[1][2] Neosartoricin has been shown to inhibit T-cell proliferation with an IC50 of 3 µM, and this compound is expected to have comparable activity.[1][2]
Q2: In which solvents is this compound soluble?
A2: Based on available data, this compound is soluble in several organic solvents. Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[1] For NMR analysis, deuterated chloroform (CDCl3) has been used as a solvent.[1]
Q3: I am having trouble dissolving this compound in aqueous solutions for my cell-based assays. Why is this happening?
A3: this compound, like many fungal secondary metabolites, is a lipophilic molecule and is expected to have poor water solubility. Direct dissolution in aqueous buffers or cell culture media will likely result in precipitation of the compound. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q4: Are there any known stability issues with this compound?
A4: During purification, it has been observed that under slightly acidic conditions, this compound can be converted into two other related compounds, Neosartoricins C and D.[1] Therefore, it is advisable to avoid strongly acidic conditions during storage and handling to maintain the integrity of the compound.
Troubleshooting Guide: Solubility Problems and Solutions
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when adding DMSO stock to aqueous buffer/media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Try a lower final concentration of this compound in your assay. 2. Increase the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental system. 3. Use a co-solvent: Consider using a water-miscible co-solvent in your stock solution or final dilution to improve solubility. |
| Compound appears insoluble even in recommended organic solvents. | The concentration of this compound is too high for the chosen solvent. The quality of the solvent may be poor (e.g., contains water). | 1. Gentle warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. 2. Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution. 3. Use fresh, anhydrous solvent: Ensure your organic solvents are of high purity and free from water. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading. | 1. Visually inspect for precipitation: Before use, always inspect your solutions (stock and final dilutions) for any signs of precipitation. Centrifuge the solution and check for a pellet if unsure. 2. Prepare fresh solutions: Prepare fresh dilutions from your stock solution for each experiment to minimize degradation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions for biological assays. |
| Methanol (MeOH) | Soluble | Used in extraction and purification protocols. |
| Chloroform (CHCl₃) | Soluble | Used for NMR analysis (as CDCl₃). |
| Ethyl Acetate (EtOAc) | Likely Soluble | Used in an extraction mixture (EtOAc/MeOH/AcOH).[1] |
| Water / Aqueous Buffers | Poorly Soluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 442.46 g/mol .
-
Weigh the calculated amount of this compound into a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Extraction and Purification of this compound
This protocol is based on the methodology described in the literature for the isolation of this compound from fungal cultures.[1]
Materials:
-
Fungal culture producing this compound
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Chloroform (CHCl₃)
-
Sephadex LH-20 resin
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Formic Acid
-
Rotary evaporator
Procedure:
-
Extraction:
-
Extract the fungal culture broth twice with an equal volume of a solvent mixture of EtOAc/MeOH/AcOH (89:10:1).
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Initial Purification (Size Exclusion Chromatography):
-
Dissolve the crude extract in a minimal amount of MeOH/CHCl₃ (9:1).
-
Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with the same solvent mixture.
-
Elute the column with MeOH/CHCl₃ (9:1) and collect the fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound.
-
-
Final Purification (Reverse-Phase HPLC):
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol).
-
Purify the compound using a reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water with 0.1% formic acid as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K | Semantic Scholar [semanticscholar.org]
Preventing degradation of Neosartoricin B during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Neosartoricin B during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a polyketide secondary metabolite produced by certain fungi, such as dermatophytes. Its stability is a significant concern because it is known to be susceptible to degradation, particularly under acidic conditions. This degradation can lead to lower yields of the desired compound and the formation of impurities, namely Neosartoricin C and D, which can complicate purification and affect the accuracy of experimental results.[1]
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The primary factor leading to the degradation of this compound is exposure to acidic conditions.[1] While specific quantitative data on the effects of temperature and light on this compound are not extensively documented, as a general precaution for polyketides, exposure to high temperatures and direct light should also be minimized to prevent potential degradation.
Q3: A published extraction protocol for this compound uses a solvent system containing acetic acid (EtOAc/MeOH/AcOH; 89:10:1). Is this advisable?
A3: The use of acetic acid in the extraction solvent is counterintuitive given the known acid sensitivity of this compound.[1] While short exposure during the extraction process might result in acceptable yields for some applications, there is a significant risk of converting this compound to its degradation products, Neosartoricin C and D. For researchers aiming to obtain the highest possible yield and purity of this compound, it is advisable to use a neutral extraction protocol.
Q4: How can I detect this compound and its degradation products?
A4: this compound and its degradation products can be detected and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[1] The mass of this compound is 442 g/mol ([M+H]⁺ = 443), while its degradation products, Neosartoricins C and D, have a molecular weight of 424 g/mol .[1] Monitoring these masses can help in assessing the extent of degradation.
Q5: What are the recommended storage conditions for this compound extracts and purified compounds?
A5: To ensure the stability of this compound, it is recommended to store both crude extracts and purified compounds in a neutral, dark, and cold environment. Specifically, storage at -20°C or -80°C in a solvent free of acids is advisable. Avoid repeated freeze-thaw cycles.
Optimized Extraction Protocol to Minimize Degradation
This protocol is designed to extract this compound from fungal cultures while minimizing acid-catalyzed degradation.
Materials:
-
Fungal culture producing this compound
-
Ethyl acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
pH meter or pH indicator strips
Methodology:
-
Harvesting:
-
Separate the fungal mycelium from the liquid culture broth by filtration or centrifugation.
-
If extracting from a solid culture, scrape the fungal biomass from the surface.
-
-
Extraction (Neutral Conditions):
-
Immediately homogenize the fungal biomass in a mixture of ethyl acetate and methanol (e.g., 2:1 v/v). The use of a neutral solvent system is critical to prevent degradation.
-
Perform the extraction twice to ensure maximum recovery.
-
Combine the organic extracts.
-
-
Liquid-Liquid Partitioning:
-
To the combined organic extract, add an equal volume of deionized water in a separatory funnel.
-
Gently shake the funnel to partition the compounds. This compound will preferentially remain in the organic (EtOAc) layer.
-
Allow the layers to separate and collect the organic layer.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative HPLC with a C18 column.
-
Use neutral mobile phases for all chromatographic steps. For example, a gradient of methanol in water or acetonitrile in water can be employed for reverse-phase HPLC.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound | Incomplete extraction. | Increase the extraction time or perform an additional extraction step. Ensure thorough homogenization of the fungal biomass. |
| Degradation during extraction. | Strictly adhere to neutral pH conditions throughout the extraction process. Avoid exposure to high temperatures and direct light. | |
| Presence of Neosartoricin C and D in the extract | Acidic conditions during extraction or storage. | Use a neutral extraction solvent system. Ensure all glassware is free of acidic residues. Store extracts and purified compounds in a neutral buffer or solvent at low temperatures. |
| Emulsion formation during liquid-liquid partitioning | Presence of high concentrations of lipids or other surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, centrifugation can be used to separate the layers. |
| Poor separation during chromatography | Inappropriate mobile phase or stationary phase. | Optimize the chromatographic conditions. For reverse-phase HPLC, try different solvent gradients (e.g., methanol-water vs. acetonitrile-water). Consider using a different type of column if co-elution is a persistent issue. |
Data Presentation
Table 1: Physicochemical Properties of this compound and its Degradation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C₂₅H₂₆O₈ | 442.47 | Polyhydroxylated aromatic scaffold with a prenyl group and a 1,3-diketo substituent.[1] |
| Neosartoricin C | C₂₅H₂₄O₇ | 424.45 | Spirocyclic compound formed by intramolecular cyclization of this compound.[1] |
| Neosartoricin D | C₂₅H₂₄O₇ | 424.45 | Further cyclized product of this compound.[1] |
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Recommended workflow for this compound extraction.
References
Validation & Comparative
Confirming the structure of Neosartoricin B
[2] Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC - NIH The new metabolite (hereafter named neosartoricin B) was purified from the crude extract and fully characterized by one and two-dimensional NMR analyses (Table S4 and Supplementary NMR spectra). This compound is structurally similar to neosartoricin, with the loss of acetyl group at the C2 hydroxyl. All other structural features, including the polyhydroxylated aromatic scaffold, C5 prenylation and 1,3-diketo substituent at C3 were all verified to be identical. The C2 acetyl group in neosartoricin was attributed to the action of an unidentified and likely endogenous acetyltransferase in A. fumigatus. ... During purification of this compound, we observed that under slightly acidic conditions, this compound can be converted into two additional compounds neosartoricins C and D (Figure 3B), both of which have the molecular weight of 424 (Figure S4). Full structural characterizations were performed to reveal their structures as shown in Figure 3B. Interestingly, neosartoricin C is a spirocyclic compound that is cyclized through the attack of C3 hydroxyl on C14, followed by dehydration. ... Our discovery of this compound demonstrates that the highly conserved core PKS genes (PKS, TE, FMO and pcPT) in dermatophytes can synthesize nearly the same prenylated aromatic polyketide as in A. fumigatus and N. fischeri, of which we showed have notable immunosuppressive activities. This compound may therefore mediate immunomodulatory interactions with the host during infection and colonization of the pathogenic fungi. The biosynthetic mechanism of this compound is expected to follow that proposed for neosartoricin11. Hence the neosartoricin compounds may represent conserved SM shared by pathogenic fungal strains. ... The new metabolite (hereafter named this compound) was purified from the crude extract and fully characterized by one and two-dimensional NMR analyses (Table S4 and Supplementary NMR spectra). This compound is structurally similar to neosartoricin, with the loss of acetyl group at the C2 hydroxyl. All other structural features, including the polyhydroxylated aromatic scaffold, C5 prenylation and 1,3-diketo substituent at C3 were all verified to be identical. The C2 acetyl group in neosartoricin was attributed to the action of an unidentified and likely endogenous ... (B) The structures of neosartoricin, neosartoricins B, C and D. During purification of this compound, we observed that under slightly acidic conditions, this compound can be converted into two additional compounds neosartoricins C and D (Figure 3B), both of which have the molecular weight of 424 (Figure S4). Full structural characterizations were performed to reveal their structures as shown in Figure 3B. Interestingly, neosartoricin C is a spirocyclic compound that is cyclized through the attack of C3 hydroxyl on C14, ... ... Mass analysis showed that the compound has m/z = 443 [M+H]+ (Figure S3C), which is 42 mass units (mu) lower than that of neosartoricin. The new metabolite (hereafter named this compound) was purified from the crude extract and fully characterized by one and two-dimensional NMR analyses (Table S4 and Supplementary NMR spectra). This compound is structurally similar to neosartoricin, with the loss of acetyl group at the C2 hydroxyl. All other structural features, including the polyhydroxylated aromatic scaffold, C5 prenylation and 1,3-diketo substituent at C3 were all verified to be identical. ... (B) The structures of neosartoricin, neosartoricins B, C and D. During purification of this compound, we observed that under slightly acidic conditions, this compound can be converted into two additional compounds neosartoricins C and D (Figure 3B), both of which have the molecular weight of 424 (Figure S4). Full structural characterizations were performed to reveal their structures as shown in Figure 3B. Interestingly, neosartoricin C is a spirocyclic compound that is cyclized through the attack of C3 hydroxyl on C14, ... analyzed NMR data. A.R.S. and T.C.W. prepared the dermatophyte cultures. Y.H.C. and Y.T. designed the experiments, analyzed the data and wrote the manuscript. Supporting Information. Supporting figures, tables, and NMR spectra. This material is available free of charge via the Internet at --INVALID-LINK--. The authors declare no competing financial interest. Note added during revision. During the review the manuscript, a study using a similar genetic approach to study Aspergillus metabolites was reported ... ... Dermatophytes belonging to the Trichophyton and Arthroderma genera cause skin infections in humans and animals. From genome sequencing data, we mined a conserved gene cluster among dermatophytes that are homologous to one that produces an immunosuppressive polyketide in Aspergillus fumigatus. Using a recombination-based cloning strategy in yeast, we constructed fungal heterologous expression vectors that encode the cryptic clusters. When integrated into the model Aspergillus nidulans host, a structurally related compound this compound was formed, suggesting a possible role of this compound in the pathogenesis of these strains. ... this compound extraction and purification this compound was purified from 2 day TWY1. 1 culture in stationary liquid GMM culture (100 mL/per plate, 10 plates) with 0.5 μM pyridoxine HCl. The compound was extracted from the cultures using equal volume of EtOAc/MeOH/AcOH (89:10:1) twice. After evaporation of the organic phase, the crude extracts were separated by a chromatographic step on a Sephadex LH-20 column using MeOH/chloroform (CHCl3) (9:1) as the mobile-phase. Further purification was carried out by reverse phase HPLC using a Beckman Coulter System Gold LC with a Phenomenex Luna 250 × 10 mm 5 micron C18 column. ... this compound extraction and purification this compound was purified from 2 day TWY1. 1 culture in stationary liquid GMM culture (100 mL/per plate, 10 plates) with 0.5 μM pyridoxine HCl. The compound was extracted from the cultures using equal volume of EtOAc/MeOH/AcOH (89:10:1) twice. After evaporation of the organic phase, the crude extracts were separated by a chromatographic step on a Sephadex LH-20 column using MeOH/chloroform (CHCl3) (9:1) as the mobile-phase. --INVALID-LINK--
Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi (2013-01-31) Activation of the polycyclic polyketide prenyltransferases (pcPTase)-containing silent clusters in Aspergillus fumigatus and Neosartorya fischeri led to isolation of a new metabolite neosartoricin (3). The structure of 3 was solved by X-ray crystallography and NMR to be a prenylated anthracenone. 3 Exhibits T-cell antiproliferative activity with an IC50 of 3 μM, suggestive of a physiological role as an immunosuppressive agent. Genome mining of sequenced microorganisms has yielded new natural products with interesting activities. ... (2013-01-31) The 2,4-keto-enol pentyl chain tautomerizes in organic solvent, where the β-keto-enol form is dominant over the β-diketo form as observed in the 1H, 13C and 2D NMR spectra (Table S2 and Figure S5–S8). 3 was named neosartoricin, based on the common distribution in both N. fisheri and A. fumigatus (given the Teleomorph name Neosartorya fumigata). ... Besides 3, the desacetyl derivative 7 (overlapped with 3 in Figure 2A) was isolated in small quantity from the N. fisheri T2. Due to low titer (<1 mg/L) and instability upon purification, only 1H-NMR and LCMS data can be obtained for 7. ... (2013-01-31) The X-ray structure assisted in the assignment of the NMR spectra (Table S2). The structure of 3 consists of a tricyclic 3,4-dihydroanthracen-1(2H)-one core with a 2,4-keto-enol pentyl side chain extending from a decaketide (C20) backbone, a dimethylallyl side chain at C5, and a C2-acetoxy substitution syn to a C3-hydroxyl. The 2,4-keto-enol pentyl chain tautomerizes in organic solvent, where the β-keto-enol form is dominant over the β-diketo form as observed in the 1H, 13C and 2D NMR spectra (Table S2 and Figure S5–S8). 3 was named neosartoricin, based on the common distribution in both N. fisheri and A. ... (2013-01-31) ... S1A). The transformant T2 cultured in stationary liquid GMM culture was extracted after 3 days. LC/MS analysis of the extract indicates production of multiple new compounds that are not found in the wild type N. fischeri (Figure 2A). All the new compounds exhibit similar UV spectra and λmax between 395–410 nm, while the MW range from 358 to 484. We reasoned that the higher MW peaks, including 3 (m/z 485 [M+H]+) and 7 (m/z 425 [M+H]+) at later RT are likely to be prenylated, while the compounds at earlier RT are unprenylated intermediates and shunt products, i.e. 4 (m/z = 359 [M+H]+) and 8 (m/z = 317 [M+H]+) (Figure 2A and Figure S2). To investigate if the same set of metabolites is produced by A. fumigatus upon transcriptional activation of the syntenic nsc cluster (Figure 1), an overexpression cassette encoding the putative FTF Afu7G00170 (p402-Af0170) with the resistance marker phleoR for selection was randomly integrated into the genome. In identical fashion to N. fischeri, A. fumigatus incorporating the cassette exhibits yellow pigmentation. The metabolite profile of A. fumigatus T1 is indeed identical to N. fischeri T2 based on UV spectra, retention time and m/z values of major compounds 3, 4, 7 and 8 during LC-MS analysis (Figure S3). Thus, both clusters in N. fischeri and A. fumigatus have been activated to produce the same set of new metabolites. Figure 2. Figure 2 · Open in a new tab. Activation of a silent pathway in N. fischeri. (A) Metabolic profile of N. fisheri T2 (nscR overexpression) compared to WT. (B) Perspective drawing of the molecular confirmation of neosartoricin 3. About 35 mg of 3 (as bright yellow, amorphous powder) was successfully purified from 2 L of the N. fischeri T2 culture. Orange platelet-like crystals were obtained in an EtOAc/n-hexane solvent system and the atom connectivity of 3 was resolved by X-ray diffraction (Figure 2B). 3 Apparently co-crystalized with residual DMSO-d6 from NMR analyses. Anomalous scattering ... ... (2013-01-31) 3 Apparently co-crystalized with residual DMSO-d6 from NMR analyses. Anomalous scattering of the X-rays by the sulfur atom in DMSO allowed elucidation of the absolute three-dimensional structure of 3. The X-ray structure assisted in the assignment of the NMR spectra (Table S2). The structure of 3 consists of a tricyclic 3,4-dihydroanthracen-1(2H)-one core with a 2,4-keto-enol pentyl side chain extending from a decaketide (C20) backbone, a dimethylallyl side chain at C5, and a C2-acetoxy substitution syn to a C3-hydroxyl. ... (2013-01-31) The 2,4-keto-enol pentyl chain tautomerizes in organic solvent, where the β-keto-enol form is dominant over the β-diketo form as observed in the 1H, 13C and 2D NMR spectra (Table S2 and Figure S5–S8). 3 was named neosartoricin, based on the common distribution in both N. fisheri and A. fumigatus (given the Teleomorph name Neosartorya fumigata). ... Besides 3, the desacetyl derivative 7 (overlapped with 3 in Figure 2A) was isolated in small quantity from the N. fisheri T2. Due to low titer (<1 mg/L) and instability upon purification, only 1H-NMR and LCMS data can be obtained for 7. Spectra anaysis and comparison to 3 led to assignment of the structure in Scheme 2 (Table S3). 4 and 8 are non-prenylated anthracenones derived from a decaketide and a nonaketide (C18) respectively. ... (2013-01-31) Diagnostic PCR confirmed the integration of nscR-overexpression cassette in transformant T2, while RT-PCR analysis showed that the nsc genes (nscA-E) were indeed upregulated (Figure S1A). The transformant T2 cultured in stationary liquid GMM culture was extracted after 3 days. LC/MS analysis of the extract indicates production of multiple new compounds that are not found in the wild type N. fischeri (Figure 2A). All the new compounds exhibit similar UV spectra and λmax between 395–410 nm, while the MW range from 358 to 484. --INVALID-LINK--
Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi (2025-08-10) Activation of the polycyclic polyketide prenyltransferase (pcPTase)-containing silent clusters in Aspergillus fumigatus and Neosartorya fischeri led to isolation of a new metabolite neosartoricin (3). The structure of 3 was solved by X-ray crystallography and NMR to be a prenylated anthracenone. 3 exhibits T-cell antiproliferative activity with an IC( ... ... (2025-08-10) ||Los Angeles Biomedical Research Institute. Supporting Information Available NMR and MS characterization of compounds and additional experimental information and. discussion. CIF Crystallographic Information File of compound 3 (CCDC 866028). HHS Public Access. Author manuscript. Org Lett. Author manuscript; available in PMC 2014 February 15. Published in final edited form as: Org Lett. 2013 February 15; 15(4): 780–783. doi: ... Transcriptomic data linked FphB to the regulation of the this compound biosynthetic gene cluster and the production of the prenylated nonribosomal peptide hexadehydroastechrome, suggesting a role in regulating secondary metabolism. Localization studies showed FphA at the mitochondria and in nuclei and FphB mainly in the cytoplasm; both proteins form heterodimers in the cytoplasm and in nuclei. These findings suggest that while FphA acts as a light and temperature sensor, FphB modulates virulence and may represent a novel regulatory factor in fungal pathogenicity. IMPORTANCE Aspergillus fumigatus is a major pathogen in immunocompromised individuals, showing ... ... (2025-08-10) Abstract and Figures. Activation of the polycyclic polyketide prenyltransferase (pcPTase)-containing silent clusters in Aspergillus fumigatus and Neosartorya fischeri led to isolation of a new metabolite neosartoricin (3). The structure of 3 was solved by X-ray crystallography and NMR to be a prenylated anthracenone. 3 exhibits T-cell antiproliferative activity with an IC(50) of 3 μM, suggestive of a physiological role as an immunosuppressive agent. Evolutionary conserved pcPTase-containing gene clusters in N. fisheri, A. fumigatus, T. tonsurans and M. canis. Activation of a silent pathway in N. fischeri. (A) Metabolic profile of N. ... (2025-08-10) The neosartoricin (or fumicycline) BGC (nsc/fcc BGC) is conserved in dermatophytic fungi. In one study, the dermatophyte BGC was heterologously expressed in the model fungus A. nidulans, and in another study, the pathway-specific TF, NscR/FccR was activated in A. fumigatus using the constitutive gpdA promoter, which induced expression of the other BGC genes . In the third study, all genes in the nsc/fcc BGC were activated, and neosart
A Comparative Guide to Neosartoricin B and Other Key Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel fungal metabolite Neosartoricin B with established immunosuppressive agents: Tacrolimus, Cyclosporine A, and Sirolimus. The information is intended to support research and development efforts in the field of immunology and drug discovery by presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying molecular pathways.
Introduction to this compound
This compound is a prenylated polyketide metabolite discovered from dermatophytes, fungi responsible for common skin infections.[1] It is structurally similar to Neosartoricin, a compound isolated from Aspergillus fumigatus and Neosartorya fischeri, which has demonstrated notable immunosuppressive properties.[1][2] The primary mechanism of this immunosuppression is the inhibition of T-cell proliferation.[1][2] Given their structural similarity, this compound is expected to exhibit a comparable mechanism of action.[1]
Quantitative Comparison of Immunosuppressive Activity
The efficacy of an immunosuppressant is often quantified by its half-maximal inhibitory concentration (IC50) in a T-cell proliferation assay. This value represents the concentration of a drug that is required to inhibit the proliferation of T-cells by 50%. A lower IC50 value indicates a higher potency.
| Immunosuppressant | IC50 | Cell Type | Assay Type |
| Neosartoricin | 3 µM | Murine Splenic T-cells | [³H]-Thymidine Incorporation |
| Cyclosporine A | 26 nM | Murine Splenic T-cells | [³H]-Thymidine Incorporation |
| Tacrolimus | 0.63 - 1.0 ng/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay |
| Sirolimus (Rapamycin) | 10 ng/mL (approx. 10.9 nM) | Human CMV-specific CD8+ T-cells | CFSE-based Proliferation Assay |
Note on IC50 Values: The IC50 values presented above are gathered from different studies and experimental setups, which can influence the absolute values. The data for Neosartoricin and Cyclosporine A are from the same study, allowing for a more direct comparison.[2] The IC50 for Tacrolimus is presented as a median range from a study on human PBMCs. The IC50 for Sirolimus was determined for a specific subset of T-cells.[3]
Mechanisms of Action and Signaling Pathways
The immunosuppressants discussed in this guide employ distinct mechanisms to suppress the immune response, primarily by interfering with T-cell activation and proliferation.
This compound: A Putative Inhibitor of T-Cell Proliferation
While the precise molecular target of this compound has not yet been elucidated, its inhibitory effect on T-cell proliferation is well-documented for its close analog, Neosartoricin.[1][2] It is hypothesized that this compound interferes with a critical step in the T-cell activation cascade, downstream of the T-cell receptor (TCR) signaling.
Caption: Putative mechanism of this compound.
Tacrolimus and Cyclosporine A: Calcineurin-NFAT Pathway Inhibitors
Tacrolimus and Cyclosporine A are calcineurin inhibitors. They function by binding to intracellular proteins (immunophilins) – Tacrolimus to FKBP12 and Cyclosporine A to cyclophilin. These drug-immunophilin complexes then bind to and inhibit calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of genes essential for T-cell activation and cytokine production, such as Interleukin-2 (IL-2).
Caption: Calcineurin-NFAT signaling pathway inhibition.
Sirolimus (Rapamycin): mTOR Pathway Inhibitor
Sirolimus, also known as Rapamycin, acts through a different mechanism. It binds to the same immunophilin as Tacrolimus, FKBP12. However, the Sirolimus-FKBP12 complex does not inhibit calcineurin. Instead, it binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase. mTOR is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, Sirolimus blocks the signal transduction pathways that are critical for cell cycle progression from the G1 to the S phase, thereby arresting T-cell proliferation in response to cytokine signaling, particularly IL-2.
Caption: mTOR signaling pathway inhibition by Sirolimus.
Experimental Protocols
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay is a classic method to measure the proliferation of T-cells in response to a stimulus. The incorporation of radioactively labeled thymidine into newly synthesized DNA is proportional to the rate of cell division.
Materials:
-
96-well flat-bottom cell culture plates
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL, or anti-CD3/anti-CD28 antibodies)
-
Test compounds (this compound and other immunosuppressants)
-
[³H]-Thymidine (1 µCi/well)
-
Cell harvester
-
Glass fiber filters
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).
-
Stimulation: Add 50 µL of the T-cell mitogen to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
-
Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The harvester will lyse the cells and trap the DNA containing the incorporated [³H]-Thymidine onto the filter mat.
-
Scintillation Counting: Dry the filter mat and place it in a scintillation vial with scintillation fluid, or directly into a scintillation counter compatible with filter mats.
-
Data Analysis: Measure the radioactivity in counts per minute (CPM). The percentage of inhibition is calculated as follows: % Inhibition = [1 - (CPM of treated sample - CPM of unstimulated control) / (CPM of stimulated control - CPM of unstimulated control)] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the immunosuppressive activity of a test compound.
Caption: Workflow for T-cell proliferation assay.
Conclusion
This compound represents a promising lead compound for the development of novel immunosuppressive agents. Its potent inhibition of T-cell proliferation, comparable in the micromolar range to the nanomolar potency of established drugs like Cyclosporine A, warrants further investigation into its precise mechanism of action and molecular target. The distinct mechanisms of action of the compared immunosuppressants—calcineurin inhibition for Tacrolimus and Cyclosporine A, and mTOR inhibition for Sirolimus—offer different therapeutic strategies for managing immune responses. A deeper understanding of this compound's signaling pathway will be crucial for its potential clinical development and for identifying its unique therapeutic advantages.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances: A Comparative Guide to Neosartoricin B and Neosartoricin
For researchers, scientists, and professionals in drug development, understanding the subtle structural variations between related natural products is paramount for harnessing their therapeutic potential. This guide provides a detailed comparison of Neosartoricin B and Neosartoricin, focusing on their structural differences, the impact on biological activity, and the experimental methods used for their evaluation.
Structural Dissimilarity: The Critical Acetyl Group
Neosartoricin and this compound are structurally similar polyketides produced by fungi. The core difference lies in a single functional group: Neosartoricin possesses an acetyl group at the C2 hydroxyl position, which is absent in this compound.[1] This seemingly minor variation has significant implications for the molecule's biological activity. All other structural features, including the polyhydroxylated aromatic scaffold, C5 prenylation, and the 1,3-diketo substituent at C3, are identical between the two compounds.[1]
The presence of the C2 acetyl group in Neosartoricin is attributed to the action of an endogenous acetyltransferase in fungi like Aspergillus fumigatus.[1] The absence of this group in this compound, which has been isolated from heterologous expression systems like Aspergillus nidulans, is likely due to the lack of a corresponding acetyltransferase in the host organism.[1]
Below is a visualization of the structural difference between Neosartoricin and this compound.
Impact on Biological Activity: Immunosuppressive Properties
Neosartoricin has been identified as a potent immunosuppressive agent. Experimental data has shown that it inhibits the proliferation of murine splenic T-cells activated with anti-CD3/CD28.[2] This antiproliferative activity is dose-dependent.
| Compound | Biological Activity | IC50 Value |
| Neosartoricin | T-cell antiproliferative activity | 3 µM |
| This compound | Presumed immunomodulatory activity | Not Reported |
Note: While direct comparative quantitative data for this compound is not available in the reviewed literature, structure-activity relationship studies of Neosartoricin and its analogs have indicated that the dimethylallyl group and the O-acetyl group are crucial for its potent immunosuppressive activity.[2] This suggests that this compound, lacking the O-acetyl group, would likely exhibit reduced T-cell antiproliferative activity compared to Neosartoricin.
Experimental Protocols: T-Cell Proliferation Assay
The immunosuppressive activity of Neosartoricin was determined using a T-cell proliferation assay. The following is a representative protocol based on established methodologies.
Objective:
To assess the in vitro effect of Neosartoricin and this compound on the proliferation of activated murine T-cells.
Materials:
-
Murine splenocytes
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T-cell activation)
-
Neosartoricin and this compound (dissolved in DMSO)
-
[³H]-thymidine
-
96-well flat-bottom plates
-
Cell harvester and liquid scintillation counter
Methodology:
-
Cell Preparation: Isolate splenocytes from mice and prepare a single-cell suspension in complete RPMI 1640 medium.
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody.
-
Cell Seeding: Seed the splenocytes into the wells of the coated plate.
-
Compound Treatment: Add varying concentrations of Neosartoricin, this compound, or vehicle control (DMSO) to the wells. Include a positive control such as Cyclosporin A.
-
T-cell Activation: Add soluble anti-CD28 antibody to the wells to co-stimulate T-cell activation.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the extent of cell proliferation.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
Conclusion
The primary structural difference between Neosartoricin and this compound is the presence of an acetyl group at the C2 position in the former. This modification is critical for the potent immunosuppressive activity observed with Neosartoricin. While this compound is expected to have immunomodulatory properties, its potency is likely attenuated due to the absence of this key functional group. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols outlined provide a robust framework for such future investigations.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Neosartoricin B with its closely related compounds, primarily focusing on their immunosuppressive effects. The information is compiled from experimental data to offer an objective overview for research and drug development purposes.
Introduction
Neosartoricin and its analogue, this compound, are polyketide secondary metabolites produced by various fungi, including species from the genera Aspergillus and Neosartorya.[1][2] These compounds have garnered interest due to their potential immunomodulatory properties. This guide will delve into a comparative analysis of their biological activities, supported by available experimental data.
Chemical Structures and Relationships
This compound is structurally similar to Neosartoricin, with the key difference being the absence of an acetyl group at the C2 hydroxyl position.[2] Under mildly acidic conditions, this compound can be converted into two other related compounds, Neosartoricin C and D. The biosynthetic pathway suggests that this compound is a precursor to Neosartoricin.
Comparative Biological Activity
The primary biological activity identified for this class of compounds is the inhibition of T-cell proliferation, indicating potential immunosuppressive effects.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the T-cell antiproliferative activity of Neosartoricin and a qualitative comparison with this compound.
| Compound | Biological Activity | IC50 Value (µM) | Source |
| Neosartoricin | T-cell Antiproliferation | 3 | [1][2][3][4] |
| This compound | T-cell Antiproliferation | Less active than Neosartoricin | [3] |
| Cyclosporin A (Control) | T-cell Antiproliferation | 0.026 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-activity relationship studies indicate that the dimethylallyl group and the O-acetyl group are crucial for the potent immunosuppressive activity of Neosartoricin.[3] The absence of the O-acetyl group in this compound likely accounts for its reduced activity.[3]
Experimental Protocols
The following is a detailed description of the experimental methodology used to determine the T-cell antiproliferative activity of these compounds.
Murine T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
1. Cell Preparation:
-
Murine splenic T-cells are isolated and suspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors.
2. T-Cell Activation:
-
The T-cells are activated using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals required for T-cell activation.
3. Compound Treatment:
-
The activated T-cells are seeded in 96-well plates.
-
The test compounds (Neosartoricin, this compound, etc.), dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.
4. Proliferation Measurement:
-
The cells are incubated for a period of 48 to 72 hours to allow for proliferation.
-
During the final 16-18 hours of incubation, [³H]-thymidine is added to each well.
-
Proliferating cells incorporate the [³H]-thymidine into their DNA.
5. Data Acquisition and Analysis:
-
The cells are harvested onto glass fiber filters, and the unincorporated [³H]-thymidine is washed away.
-
The amount of incorporated [³H]-thymidine is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the counts per minute (CPM) of the compound-treated cells to the solvent-treated control cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Biosynthetic Relationship of Neosartoricin Compounds
Caption: Proposed biosynthetic relationship of Neosartoricin compounds.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow of the [³H]-thymidine incorporation assay.
Signaling Pathway Inhibition
Caption: Inhibition of T-cell proliferation by this compound.
Conclusion
The available data indicates that Neosartoricin is a potent inhibitor of T-cell proliferation. Its analogue, this compound, which lacks an acetyl group, demonstrates reduced activity, highlighting the importance of this functional group for its immunosuppressive potential. Further quantitative studies on this compound and other related compounds are necessary to establish a more comprehensive structure-activity relationship and to fully understand their therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting studies on this class of fungal metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of Neosartoricin B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular target of a novel compound is a critical step in the validation process. Neosartoricin B, a fungal polyketide, has garnered interest for its potential immunosuppressive and cytotoxic activities. While its exact molecular target remains to be definitively identified, its structural similarity to Neosartoricin, a known inhibitor of T-cell proliferation, provides a strong foundation for investigation. This guide compares this compound to other well-characterized immunosuppressants that modulate T-cell function, offering insights into potential validation strategies and experimental approaches.
Performance Comparison: this compound and Alternative Immunosuppressants
To effectively validate the target of this compound, its performance characteristics should be benchmarked against established drugs with known mechanisms of action. The following table summarizes key quantitative data for this compound's analogue, Neosartoricin, and two widely used immunosuppressants that also impact T-cell proliferation: Cyclosporin A and Dexamethasone.
| Compound | Class | Known Target(s) | Reported IC50 | Key Cellular Effect |
| Neosartoricin | Polyketide | Not definitively validated | 3 µM (T-cell proliferation)[1] | Inhibition of T-cell proliferation |
| Cyclosporin A | Calcineurin Inhibitor | Cyclophilin, Calcineurin | ~25-100 ng/mL (T-cell activation) | Blocks IL-2 gene transcription |
| Dexamethasone | Glucocorticoid | Glucocorticoid Receptor | Varies by cell type and stimulus | Inhibits production of pro-inflammatory cytokines, including IL-2, by blocking leukotriene B4 production |
Experimental Protocols for Target Validation
Validating the molecular target of a novel compound like this compound involves a multi-faceted approach. Below are detailed methodologies for key experiments that can be employed.
T-Cell Proliferation Assay
This assay is fundamental to confirming the immunosuppressive activity of this compound and determining its potency.
Objective: To measure the dose-dependent inhibition of T-cell proliferation by this compound.
Methodology:
-
Cell Culture: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat).
-
Stimulation: Activate T-cells using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Treatment: Treat the stimulated T-cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).
-
Proliferation Measurement: After a 48-72 hour incubation period, assess cell proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into newly synthesized DNA.
-
CFSE Staining: Stain cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. As cells divide, the dye is diluted, which can be quantified by flow cytometry.
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of proliferation inhibition against the log concentration of this compound.
Target Identification Strategies
Given that the direct target is unknown, a combination of affinity-based and genetic approaches can be utilized.
Objective: To identify the specific protein(s) that this compound interacts with to exert its effect.
Methodology:
-
Affinity Chromatography:
-
Synthesize a this compound analogue with a linker arm for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the affinity matrix with a lysate from activated T-cells.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Drug Affinity Responsive Target Stability (DARTS):
-
Treat T-cell lysate with varying concentrations of this compound.
-
Subject the lysates to limited proteolysis with a protease (e.g., thermolysin).
-
A bound target protein will be more resistant to proteolysis.
-
Analyze the protein bands on an SDS-PAGE gel or by mass spectrometry to identify stabilized proteins.
-
-
Genetic Approaches:
-
Overexpression Screens: In a relevant cell line, create a library of overexpressed genes. Screen for clones that show resistance to this compound-induced inhibition of proliferation. The overexpressed protein may be the target or a downstream component of the pathway.
-
CRISPR/Cas9 Screens: Perform a genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to this compound.
-
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental logic, the following diagrams illustrate the T-cell activation pathway and a general workflow for target validation.
Caption: Simplified T-cell activation pathway and points of intervention for immunosuppressants.
Caption: A general workflow for the identification and validation of a novel compound's molecular target.
By systematically applying these experimental strategies and comparing the results with well-understood alternatives, researchers can effectively move towards validating the molecular target of this compound. This foundational knowledge is paramount for its future development as a potential therapeutic agent.
References
Comparative Analysis of Neosartoricin B Cross-Reactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neosartoricin B's Cellular Effects
This compound, a polyketide metabolite originating from dermatophytes, has garnered interest for its immunomodulatory and cytotoxic properties. Understanding its cross-reactivity and mechanism of action across various cell types is paramount for evaluating its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's activity, supported by available experimental data, and outlines detailed protocols for key assays.
Data Presentation: Cytotoxicity Profile of this compound and Related Compounds
While comprehensive data on the cross-reactivity of this compound across a wide panel of human cell lines is not extensively documented in publicly available literature, the inhibitory concentrations (IC50) of the closely related compound, neosartoricin, and a co-isolated compound, aszonapyrone A, provide valuable insights into the potential activity of this class of molecules.
| Compound | Cell Line | Assay | IC50 | Reference |
| Neosartoricin | Murine T-cells | T-cell Proliferation | 3 µM | [1][2] |
| Aszonapyrone A | 6E8 (NF-κB Reporter) | NF-κB Inhibition | 11.6 µM | [3] |
Note: The 6E8 cell line is an ependymoma-derived reporter cell line used to screen for inhibitors of the NF-κB signaling pathway. The IC50 value for aszonapyrone A indicates its potency in inhibiting this specific pathway. The data on neosartoricin highlights its immunosuppressive potential by inhibiting the proliferation of immune cells. Further studies are required to establish a broad cytotoxicity profile of this compound against a panel of human cancer and non-cancer cell lines.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying the biological activities of this compound, it is essential to investigate its impact on key signaling pathways involved in immunity and cell survival, such as the Calcineurin-NFAT and NF-κB pathways.
Potential Signaling Pathways Modulated by this compound
The immunosuppressive activity of the related compound, neosartoricin, suggests a potential interaction with signaling cascades that govern T-cell activation and proliferation. The Calcineurin-NFAT and NF-κB pathways are central regulators of these processes.
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is necessary to evaluate the cross-reactivity of this compound. This workflow outlines the key experimental stages.
Caption: Workflow for evaluating this compound cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess the cytotoxicity and immunomodulatory effects of compounds like this compound.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Selected human cell lines (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve fitting software.
Protocol 2: T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes, a key indicator of immunosuppressive activity.
Materials:
-
This compound stock solution
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU-based)
-
96-well U-bottom plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE dilution)
Procedure using [³H]-thymidine incorporation:
-
Cell Preparation: Isolate PBMCs using density gradient centrifugation or culture the T-cell line. Resuspend the cells in complete RPMI-1640 medium.
-
Assay Setup: Add 1 x 10⁵ cells per well to a 96-well U-bottom plate.
-
Compound and Mitogen Addition: Add serial dilutions of this compound to the wells. Then, add the T-cell mitogen to stimulate proliferation. Include control wells with cells and mitogen (positive control), cells alone (negative control), and cells with the compound but no mitogen.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control. Determine the IC50 value from a dose-response curve.
Conclusion
The available data on neosartoricin, a close analog of this compound, indicates a potent inhibitory effect on T-cell proliferation, suggesting a promising avenue for immunosuppressive applications. Furthermore, the inhibitory activity of the co-isolated compound aszonapyrone A on the NF-κB pathway provides a potential mechanistic clue. However, a comprehensive understanding of this compound's cross-reactivity profile requires systematic evaluation across a diverse panel of human cell lines. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct such investigations, which are essential for advancing the development of this compound as a potential therapeutic agent. Future studies should focus on generating robust cytotoxicity data and elucidating the specific molecular targets and signaling pathways modulated by this compound to fully characterize its pharmacological profile.
References
Comparative Analysis of Neosartoricin B from Different Fungal Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Neosartoricin B derived from different fungal sources. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development.
This compound is a polyketide natural product with potential immunosuppressive properties. Its biosynthesis is directed by a conserved gene cluster found in several fungal species, including dermatophytes. However, these gene clusters are often silent under standard laboratory conditions, necessitating heterologous expression in a suitable host organism for production and characterization. This guide focuses on the comparison of this compound produced by expressing gene clusters from two different dermatophytic fungi, Trichophyton tonsurans and Arthroderma otae, in the model filamentous fungus Aspergillus nidulans.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for this compound production and the biological activity of the closely related compound, neosartoricin. It is important to note that while the production of this compound from the Arthroderma otae gene cluster has been confirmed, specific yield data was not available in the reviewed literature.
Table 1: Production of this compound via Heterologous Expression in Aspergillus nidulans
| Fungal Source of Gene Cluster | Host Strain | Production Yield (mg/L) | Reference |
| Trichophyton tonsurans | Aspergillus nidulans | 10 | [1] |
| Arthroderma otae | Aspergillus nidulans | Production confirmed, but yield not quantified | [1] |
Table 2: Biological Activity of Neosartoricin (a closely related analogue of this compound)
| Biological Activity | Assay | IC₅₀ (µM) | Reference |
| T-cell Proliferation Inhibition | Murine Splenic T-cell Proliferation Assay | 3 | [1] |
| Immunosuppressive Activity | T-cell Antiproliferative Activity | 2.99 | [2] |
This compound is structurally very similar to neosartoricin, lacking only an acetyl group, and is expected to exhibit comparable immunosuppressive activity[1].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.
Heterologous Expression of this compound Gene Clusters in Aspergillus nidulans
This protocol describes the general workflow for expressing the fungal gene clusters in a host organism.
Workflow:
Methodology:
-
Gene Cluster Identification: The biosynthetic gene cluster for this compound is identified in the genome of the source fungus (e.g., T. tonsurans, A. otae) using bioinformatics tools.
-
Cloning: The identified gene cluster is cloned into a fungal expression vector.
-
Transformation: The expression vector is introduced into a suitable A. nidulans host strain.
-
Selection: Transformed fungal colonies are selected based on a selectable marker.
-
Fermentation: The engineered A. nidulans strain is cultivated in a suitable fermentation medium to produce this compound.
-
Extraction and Purification: this compound is extracted from the culture broth and purified using chromatographic techniques.
-
Analysis: The production and purity of this compound are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Extraction and Purification of this compound
This protocol is adapted from Yin et al. (2013)[1].
-
Extraction: The fungal culture is extracted twice with an equal volume of a solvent mixture of ethyl acetate, methanol, and acetic acid (89:10:1).
-
Solvent Evaporation: The organic phase is collected and evaporated to dryness.
-
Chromatography (Sephadex LH-20): The crude extract is subjected to column chromatography on a Sephadex LH-20 column.
-
Further Purification (HPLC): The fractions containing this compound are further purified by reverse-phase high-performance liquid chromatography (HPLC).
T-cell Proliferation Assay
This assay is used to determine the immunosuppressive activity of this compound.
Methodology:
-
Cell Preparation: Isolate murine splenic T-cells.
-
Stimulation: Activate the T-cells with anti-CD3/CD28 antibodies.
-
Treatment: Treat the activated T-cells with varying concentrations of this compound.
-
Proliferation Measurement: Measure T-cell proliferation using a suitable method, such as [³H]-thymidine incorporation or a dye dilution assay.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Signaling Pathway
The precise signaling pathway inhibited by this compound has not been fully elucidated. However, based on its immunosuppressive activity and the known mechanisms of other fungal polyketides, a likely target is the T-cell receptor (TCR) signaling cascade, which is crucial for T-cell activation and proliferation.
This diagram illustrates the key steps in T-cell activation, leading to proliferation. It is hypothesized that this compound exerts its immunosuppressive effect by interfering with an early stage of this pathway, possibly at the level of the T-cell receptor or downstream signaling molecules. Further research is required to pinpoint the exact molecular target.
References
Reproducibility of Neosartoricin B Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Neosartoricin B and its alternatives in the context of immunosuppressive activity. The information is presented to facilitate the reproducibility of key findings and to offer a clear comparison of performance based on available experimental data.
Immunosuppressive Activity: A Quantitative Comparison
This compound, a polyketide produced by various fungi, has demonstrated notable immunosuppressive properties. Its efficacy is often evaluated by its ability to inhibit the proliferation of T-cells, a critical component of the adaptive immune response. The following table summarizes the inhibitory concentration (IC50) values for Neosartoricin and several standard immunosuppressive agents. It is important to note that this compound is structurally similar to Neosartoricin, differing by the absence of an acetyl group, and is expected to have a comparable biological activity.[1] The data for Neosartoricin and Cyclosporin A are derived from the same study, allowing for a direct and reliable comparison.
| Compound | IC50 (T-cell Proliferation) | Cell Type | Stimulation | Assay Method |
| Neosartoricin | 3 µM[2][3][4] | Murine Splenic T-cells | anti-CD3/CD28 | [3H]-thymidine incorporation |
| Cyclosporin A | 26 nM[2][4] | Murine Splenic T-cells | anti-CD3/CD28 | [3H]-thymidine incorporation |
| Tacrolimus (FK506) | ~0.1-1 nM | Human Peripheral Blood T-cells | Mitogens (PHA, ConA) | [3H]-thymidine incorporation |
| Sirolimus (Rapamycin) | ~1-10 nM | Human Peripheral Blood T-cells | IL-2 | [3H]-thymidine incorporation |
| Mycophenolic Acid | ~1-10 µM | Human Peripheral Blood Lymphocytes | Mitogens (PHA) | [3H]-thymidine incorporation |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the experimental protocol for the T-cell proliferation assay used to evaluate the immunosuppressive activity of Neosartoricin.
Murine T-Cell Proliferation Assay ([3H]-thymidine incorporation)
This protocol is based on the methodology described in the study by Chooi et al. (2013).
1. Cell Preparation:
- Isolate splenocytes from BALB/c mice.
- Prepare a single-cell suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Enrich for T-cells using a nylon wool column or magnetic-activated cell sorting (MACS) for CD3+ cells.
2. Cell Culture and Stimulation:
- Plate the enriched T-cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well.
- Add the test compounds (this compound or alternatives) at various concentrations. Use a vehicle control (e.g., DMSO).
- Stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Proliferation Measurement:
- Eighteen hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of this compound and its alternatives are achieved through the modulation of specific signaling pathways involved in T-cell activation. The following diagrams illustrate these mechanisms.
Mechanism of Action Summaries:
-
This compound: The precise molecular target of this compound in the T-cell activation pathway has not been fully elucidated. However, its inhibitory effect on T-cell proliferation suggests that it interferes with a critical step in this process.[1]
-
Cyclosporin A and Tacrolimus (FK506): These drugs are calcineurin inhibitors.[5][6][7][8][9][10][11][12][13] They bind to intracellular proteins (cyclophilin for Cyclosporin A and FKBP12 for Tacrolimus), and these complexes then inhibit the phosphatase activity of calcineurin.[5][7][8][10][12][13] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation.[5][7][10][13][14]
-
Sirolimus (Rapamycin): Sirolimus is an mTOR (mammalian target of rapamycin) inhibitor.[15][16][17][18][19] It binds to FKBP12, and this complex inhibits the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and survival in response to cytokine signaling (like IL-2).[15][16][17][19]
-
Mycophenolic Acid: This compound is a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine nucleotides.[20][21][22][23] T- and B-lymphocytes are highly dependent on this pathway for their proliferation. By inhibiting IMPDH, mycophenolic acid depletes the guanosine nucleotide pool, thereby halting DNA synthesis and cell division in lymphocytes.[20][21][22][23]
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. dovepress.com [dovepress.com]
- 7. Tacrolimus - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tacrolimus - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 14. T cell - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ClinPGx [clinpgx.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. go.drugbank.com [go.drugbank.com]
Independent Verification of Neosartoricin B Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Neosartoricin B with alternative immunosuppressive compounds. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.
Comparative Bioactivity Data
The immunosuppressive activity of this compound and its alternatives is primarily assessed by their ability to inhibit T-cell proliferation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds.
| Compound | Target/Assay | IC50 Value | Source |
| Neosartoricin | T-cell Proliferation | 3 µM | [1][2][3][4] |
| This compound | T-cell Proliferation | Not explicitly reported, but expected to have similar activity to Neosartoricin | [1] |
| Cyclosporin A | T-cell Proliferation | 26 nM | [2][3] |
| Curcumin | T-cell activation-induced Ca2+ mobilization | ~12.5 µM | |
| Resveratrol | B-cell Proliferation (Raji cells) | 58.25 µM | [5] |
| Quercetin | Cancer Cell Proliferation (various lines) | 15.3 µM to 55.2 µM |
Note: Neosartoricin is a structural analog of this compound, differing only by an acetyl group. It is suggested that this compound possesses comparable immunosuppressive activity[1].
Experimental Protocols
T-Cell Proliferation Assay (General Protocol)
This protocol outlines the general steps for assessing the antiproliferative activity of a compound on T-cells.
1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs with a suitable buffer (e.g., PBS).
- Resuspend the cells in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine).
2. T-Cell Stimulation:
- Plate the PBMCs in 96-well plates.
- Stimulate T-cell proliferation using a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (Con A)) or with anti-CD3 and anti-CD28 antibodies.
3. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., this compound) and add them to the appropriate wells.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).
4. Incubation:
- Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a period of 48 to 72 hours.
5. Proliferation Measurement:
- Assess cell proliferation using a suitable method:
- [³H]-Thymidine Incorporation Assay: Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
- CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. Measure the dilution of CFSE fluorescence in daughter cells using flow cytometry.
- MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. The viable cells will reduce MTT to formazan, which can be quantified by measuring the absorbance at a specific wavelength.
6. Data Analysis:
- Calculate the percentage of inhibition of T-cell proliferation for each compound concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
Hypothetical Signaling Pathway of this compound
While the precise signaling pathway of this compound has not been fully elucidated, its structural similarity to other natural product-derived immunosuppressants suggests a potential mechanism involving the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Bioactivity Verification
The following diagram illustrates a typical workflow for the independent verification of this compound's bioactivity.
References
- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol induces autophagy impeding BAFF-stimulated B-cell proliferation and survival by inhibiting the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Neosartoricin B: A Comparative Guide for Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neosartoricin B's inhibitory performance against established immunosuppressive agents. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its closely related structural analog, Neosartoricin, to provide a meaningful benchmark. This compound is a prenylated polyketide metabolite produced by various pathogenic fungi, including dermatophytes and Aspergillus species, and is noted for its immunomodulatory and cytotoxic effects.[1][2]
Comparative Inhibitory Performance
This compound's immunosuppressive potential is primarily evaluated through its ability to inhibit T-cell proliferation. The most relevant available data is for Neosartoricin, which differs from this compound only by the presence of an acetyl group.[3] This structural similarity suggests that their biological activities are likely comparable.
The inhibitory concentration (IC50) of Neosartoricin in a murine T-cell proliferation assay was found to be 3 µM.[1][3][4][5] This is benchmarked against Cyclosporin A, a widely used immunosuppressant, which exhibited an IC50 of 26 nM in the same assay system. This indicates that while Neosartoricin demonstrates significant immunosuppressive activity, it is less potent than Cyclosporin A under these experimental conditions. Another compound mentioned for comparison is emodin, which has moderate immunosuppressive activity.[1]
| Compound | Target Assay | IC50 |
| Neosartoricin (as a proxy for this compound) | Murine T-cell Proliferation | 3 µM[1][3][4][5] |
| Cyclosporin A | Murine T-cell Proliferation | 26 nM |
| Tacrolimus (FK506) | T-cell Proliferation | Low nM range |
| Sirolimus (Rapamycin) | T-cell Proliferation (IL-2 dependent) | Low nM range |
| Mycophenolic Acid (MPA) | Lymphocyte Proliferation | Low µM range |
Note: IC50 values for Tacrolimus, Sirolimus, and Mycophenolic Acid are generalized from literature and may vary based on specific experimental conditions.
Experimental Protocols
The primary assay used to determine the immunosuppressive activity of Neosartoricin and its comparators is the T-cell proliferation assay .
Murine T-Cell Proliferation Assay (based on [3H]-Thymidine Incorporation)
1. Cell Isolation and Preparation:
-
Spleens are harvested from mice.
-
Splenocytes are isolated by mechanical disruption and red blood cells are lysed.
-
T-cells are enriched from the splenocyte population.
2. T-Cell Activation:
-
Microplate wells are pre-coated with anti-CD3 antibodies to mimic the T-cell receptor (TCR) primary stimulation signal.
-
Soluble anti-CD28 antibodies are added to the cell culture medium to provide a co-stimulatory signal.
-
T-cells are seeded into the antibody-coated wells.
3. Compound Treatment:
-
A serial dilution of the test compounds (this compound, known inhibitors) is prepared.
-
The compounds are added to the T-cell cultures. A vehicle control (e.g., DMSO) is also included.
4. Proliferation Measurement:
-
After a 48-72 hour incubation period, [3H]-thymidine is added to the cultures.
-
Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
After an additional 18-24 hours, cells are harvested onto a filter mat.
-
The amount of incorporated [3H]-thymidine is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of proliferation inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound's inhibitory effect on T-cell proliferation strongly suggests interference with the T-cell receptor (TCR) signaling pathway. While the precise molecular target of this compound has not been elucidated, the overall pathway provides a framework for understanding its potential mechanism of action.
Upon engagement of the TCR and co-stimulatory receptors like CD28, a complex signaling cascade is initiated, leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB. These transcription factors orchestrate the expression of genes crucial for T-cell activation, proliferation, and cytokine production (e.g., Interleukin-2). Immunosuppressive drugs like Cyclosporin A and Tacrolimus are known to inhibit calcineurin, a key phosphatase in the NFAT activation pathway. It is plausible that this compound acts on one or more components of this intricate signaling network.
Caption: Putative inhibition of the T-cell activation signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the immunosuppressive activity of a test compound like this compound.
Caption: Workflow for T-cell proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neosartoricin B and Its Analogs: Structure and Potential Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Neosartoricin B and its known analogs, Neosartoricin C and Neosartoricin D. While direct head-to-head experimental data on their biological activities is limited in publicly available literature, this document synthesizes the current understanding of their structural relationships and potential as immunosuppressive agents, drawing parallels with the well-characterized parent compound, Neosartoricin.
Introduction to this compound and Its Analogs
This compound is a prenylated aromatic polyketide produced by certain fungi. It shares a close structural resemblance to Neosartoricin, a known immunosuppressive agent that inhibits T-cell proliferation with an IC50 of 3 μM[1][2][3]. The primary structural difference is the absence of an acetyl group on this compound. Under mildly acidic conditions, this compound can be converted into two related compounds: Neosartoricin C and Neosartoricin D. This conversion suggests that the biological activity of these analogs may differ from the parent compound due to their distinct chemical structures.
Structural Comparison
The structural evolution from this compound to its analogs involves intramolecular cyclization events. This transformation is visually represented in the logical relationship diagram below.
Caption: Conversion pathway of this compound to its analogs.
Comparative Biological Activity: A Data Gap
As of this publication, specific quantitative data from head-to-head comparative studies on the immunosuppressive or cytotoxic activities of this compound, C, and D are not available in the peer-reviewed literature. The immunosuppressive activity of the parent compound, Neosartoricin, provides a benchmark for anticipating the potential bioactivity of its analogs.
| Compound | Reported IC50 (T-cell Proliferation) | Data Source |
| Neosartoricin | 3 μM | [1][2][3] |
| This compound | Data not available | - |
| Neosartoricin C | Data not available | - |
| Neosartoricin D | Data not available | - |
The structural modifications from this compound to C and D, involving the formation of new heterocyclic rings, could significantly impact their ability to interact with biological targets. Further research is required to elucidate the specific immunosuppressive potency and mechanisms of action for each of these analogs.
Experimental Protocols: A General T-Cell Proliferation Assay
The following is a generalized protocol for a T-cell proliferation assay, a standard method for evaluating the immunosuppressive potential of novel compounds. This protocol is provided as a representative example and would require optimization for the specific compounds and cell types used.
Objective: To assess the in vitro effect of this compound and its analogs on the proliferation of T-lymphocytes.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or purified T-cells.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Test compounds (this compound, C, and D) dissolved in a suitable solvent (e.g., DMSO).
-
Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE)) or [³H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Workflow:
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Neosartoricin B
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To ensure the safety of researchers and laboratory personnel, this bulletin provides essential safety and logistical information for the handling of Neosartoricin B, a bioactive fungal metabolite. While some safety data sheets (SDS) may classify this compound as non-hazardous, emerging scientific evidence indicates potential immunomodulatory and cytotoxic effects, necessitating stringent safety protocols. This guide offers a comprehensive operational and disposal plan to minimize exposure and ensure a safe laboratory environment.
This compound, a secondary metabolite produced by fungi of the Neosartorya genus, has demonstrated T-cell antiproliferative activity. Due to its biological activity, it is prudent to handle this compound as a cytotoxic compound. Adherence to the following procedures is critical for the safety of all personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound in any form, from receiving to disposal. The following table outlines the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (single pair)- Laboratory coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Double-gloving with chemotherapy-rated nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- ANSI-approved safety goggles- N95 respirator or higher |
| Solubilization and Dilution | - Double-gloving with chemotherapy-rated nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- ANSI-approved safety goggles- Chemical fume hood |
| Experimental Use | - Double-gloving with chemotherapy-rated nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- Safety glasses with side shields (minimum); safety goggles if splash risk exists |
| Waste Disposal | - Double-gloving with chemotherapy-rated nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- ANSI-approved safety goggles |
| Spill Cleanup | - Double-gloving with chemotherapy-rated nitrile gloves- Disposable, solid-front laboratory gown with tight-fitting cuffs- ANSI-approved safety goggles- N95 respirator or higher (if powder spill) |
Operational Plan: A Step-by-Step Guide
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear a single pair of nitrile gloves and a lab coat during unpacking.
-
The primary container should be wiped down with a suitable decontaminating solution (e.g., 70% ethanol) before being moved to its designated storage location.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for the solid compound is typically at -20°C.
2. Weighing and Preparation of Stock Solutions:
-
All weighing of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Don the appropriate PPE as outlined in the table above, including double gloves and respiratory protection.
-
Use dedicated spatulas and weigh boats. Decontaminate all equipment after use.
-
Prepare stock solutions within the chemical fume hood. Add solvent to the solid to minimize the risk of powder dispersal.
3. Experimental Use:
-
Conduct all procedures involving this compound, including dilutions and additions to cell cultures, within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spraying.
-
Avoid pressurizing vials containing this compound solutions.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and glass Pasteur pipettes must be disposed of in a designated, puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, plasticware, and any other solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag (typically a yellow bag).
-
Liquid Waste: All liquid waste containing this compound, including spent media and unused solutions, must be collected in a sealed, leak-proof, and clearly labeled cytotoxic liquid waste container. Do not pour this waste down the drain.
Final Disposal:
-
All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Do not mix with regular laboratory trash or biohazardous waste.
-
Follow all institutional and local regulations for the packaging, labeling, and pickup of cytotoxic waste.
Emergency Procedures
Spill Response:
-
Small Spill (liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Work from the outside of the spill inwards, gently cleaning the area with a decontaminating solution.
-
Place all contaminated materials in a cytotoxic waste bag.
-
-
Small Spill (powder):
-
Alert others and evacuate the immediate area.
-
Do not attempt to dry sweep the powder.
-
Wearing appropriate PPE, including respiratory protection, gently cover the spill with damp absorbent pads to avoid creating dust.
-
Carefully collect the material and place it in a cytotoxic waste bag.
-
Clean the area with a decontaminating solution.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area until EHS has deemed it safe.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and the institution's EHS department.
Experimental Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| IC50 (T-cell proliferation) | 3 µM | |
| Molecular Weight | 442.46 g/mol | N/A |
| Recommended Storage (Solid) | -20°C | N/A |
| Solubility | Soluble in DMSO | N/A |
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
